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3-chloro-2-phenylprop-2-enamide

Cat. No.: B11818823
M. Wt: 181.62 g/mol
InChI Key: LGLMCVXVVHYYHG-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylprop-2-enamide is a synthetic cinnamamide derivative offered for research and development purposes. The cinnamamide scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating significant biological activity in preclinical studies . While specific data on this compound is limited, structural analogues, particularly other halogen-substituted cinnamanilides, have shown promising pharmacological profiles. Related compounds are being investigated for their potential as anticonvulsant agents in models of epilepsy and seizures . Furthermore, N-phenyl-substituted cinnamanilides have displayed potent antiplasmodial activity against Plasmodium falciparum , suggesting the cinnamamide core is a valuable template for developing novel antimalarial candidates . The incorporation of a chlorine atom in the structure is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers can utilize this chlorinated cinnamamide as a key intermediate or building block in organic synthesis and medicinal chemistry projects. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B11818823 3-chloro-2-phenylprop-2-enamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-2-phenylprop-2-enamide

InChI

InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)

InChI Key

LGLMCVXVVHYYHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)C(=O)N

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-2-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthesis pathway based on the hydrochlorination of an alkyne precursor. Furthermore, it presents a detailed profile of the expected analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), derived from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for potential applications in drug discovery and development.

Synthesis of this compound

A feasible and efficient method for the synthesis of this compound is the hydrochlorination of phenylpropiolamide. This reaction involves the addition of a molecule of hydrogen chloride (HCl) across the carbon-carbon triple bond of the starting material. The reaction is anticipated to proceed with high regioselectivity, yielding the desired vinyl chloride.

1.1. Proposed Reaction Scheme

The proposed synthesis of this compound from phenylpropiolamide is depicted in the following reaction scheme:

Caption: Proposed synthesis of this compound.

1.2. Experimental Protocol

This protocol is adapted from general procedures for the hydrochlorination of alkynes.[1]

Materials:

  • Phenylpropiolamide

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylpropiolamide in glacial acetic acid.

  • Addition of HCl: Slowly add a stoichiometric excess of concentrated hydrochloric acid to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization

The following tables summarize the predicted physical and spectroscopic properties of this compound.

2.1. Physical and Chemical Properties

PropertyPredicted Value
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be a crystalline solid

2.2. Spectroscopic Data

The predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet5HAromatic protons
~ 6.8 (Z-isomer) or ~ 7.1 (E-isomer)Singlet1HVinylic proton (=CH)
~ 5.5 - 6.5 (broad)Singlet2HAmide protons (-NH₂)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 165-170Carbonyl carbon (C=O)
~ 135-140Quaternary aromatic carbon
~ 128-130Aromatic CH carbons
~ 125-130Vinylic carbon (-C(Ph)=)
~ 115-120Vinylic carbon (-CH(Cl)=)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amide)
3100 - 3000C-H stretching (aromatic)
~ 1660C=O stretching (amide I)
~ 1600N-H bending (amide II)
~ 1580, 1490, 1450C=C stretching (aromatic)
~ 1620C=C stretching (alkene)
~ 800 - 600C-Cl stretching

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
181/183Molecular ion peak [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
146[M - Cl]⁺
118[M - CONH₂ - Cl]⁺ or [C₉H₇]⁺
102[C₈H₆]⁺
77[C₆H₅]⁺ (Phenyl cation)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the .

G General Experimental Workflow start Start: Phenylpropiolamide synthesis Synthesis: Hydrochlorination start->synthesis workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms end End: Data Analysis nmr->end ir->end ms->end

Caption: Workflow from synthesis to characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the . The proposed synthesis via hydrochlorination of phenylpropiolamide offers a straightforward approach to obtaining this compound. The tabulated spectroscopic data, based on sound chemical principles and analogous structures, will be invaluable for the identification and characterization of the final product. This document aims to facilitate further research into this and related molecules, which may hold potential for various applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3-chloro-2-phenylprop-2-enamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 3-chloro-2-phenylprop-2-enamide. It is important to note that experimentally derived data for this specific compound is limited in publicly accessible literature. Therefore, some properties and protocols are inferred from computational predictions and data on structurally related compounds.

Executive Summary

This compound is a halogenated derivative of the cinnamamide scaffold, a class of compounds recognized for a variety of biological activities. This guide provides a summary of its chemical structure, predicted physicochemical properties, and likely spectral characteristics. Due to the absence of specific experimental data, this document also discusses general methodologies for the synthesis and characterization of similar α,β-unsaturated amides. The potential biological relevance is contextualized by examining the activities of related cinnamamide and acrylamide derivatives.

Chemical Structure and Isomerism

The structure of this compound is characterized by a phenyl group and a chlorine atom attached to the β- and α-carbons of an acrylamide core, respectively. The presence of the double bond gives rise to geometric isomerism. The (E)-isomer, where the phenyl group and the amide group are on opposite sides of the double bond, is the more stable and commonly cited form.[1]

Key Structural Features:

  • Core Scaffold: Acrylamide

  • Substituents: A phenyl group at the C2 position and a chlorine atom at the C3 position.

  • Stereochemistry: The molecule can exist as (E) and (Z) isomers. The (E)-isomer is depicted in chemical databases.[1]

Molecular Representation:

  • Molecular Formula: C₉H₈ClNO[1]

  • SMILES: C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N[1]

  • InChI: InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+[1]

Physicochemical Properties

PropertyValueSourceNotes
Molecular Weight 181.62 g/mol PubChemFor 2-chloro-3-phenylprop-2-enamide[2]
Monoisotopic Mass 181.02943 DaPubChemPredicted for (E)-3-chloro-2-phenylprop-2-enamide[1]
XLogP (predicted) 1.6PubChemFor (E)-3-chloro-2-phenylprop-2-enamide[1]
Hydrogen Bond Donor Count 1PubChemFor 2-chloro-3-phenylprop-2-enamide[2]
Hydrogen Bond Acceptor Count 1PubChemFor 2-chloro-3-phenylprop-2-enamide[2]
Rotatable Bond Count 2PubChemFor 2-chloro-3-phenylprop-2-enamide[2]

Table 1: Summary of Predicted and Related Physicochemical Properties.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, a general synthetic approach can be proposed based on standard organic chemistry reactions for the formation of α,β-unsaturated amides.

Proposed Synthetic Pathway

A plausible route to this compound would involve the amidation of the corresponding acyl chloride. The precursor, 3-chloro-2-phenylprop-2-enoic acid, can be synthesized from phenylacetic acid.

G cluster_0 Synthesis of 3-chloro-2-phenylprop-2-enoic acid cluster_1 Amidation Phenylacetic_Acid Phenylacetic Acid Intermediate_1 Intermediate Aldehyde Phenylacetic_Acid->Intermediate_1 Vilsmeier-Haack type reaction (e.g., POCl3, DMF) 3_chloro_2_phenylprop_2_enoic_acid 3-chloro-2-phenylprop-2-enoic acid Intermediate_1->3_chloro_2_phenylprop_2_enoic_acid Hydrolysis Acyl_Chloride 3-chloro-2-phenylprop-2-enoyl chloride 3_chloro_2_phenylprop_2_enoic_acid->Acyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride 3_chloro_2_phenylprop_2_enamide This compound Acyl_Chloride->3_chloro_2_phenylprop_2_enamide Ammonia (aq. or gas)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Amidation of an Acyl Chloride

The following is a generalized protocol based on the synthesis of similar amide compounds.[3][4] Note: This protocol has not been optimized for the specific target compound and should be adapted and performed with appropriate safety precautions.

  • Preparation of the Acyl Chloride: To a solution of 3-chloro-2-phenylprop-2-enoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: The crude acyl chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane). The solution is cooled in an ice bath, and an aqueous solution of ammonia or ammonia gas is slowly introduced with vigorous stirring. The reaction is allowed to proceed to completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets in the aromatic region (7-8 ppm) for the phenyl protons, a singlet for the vinyl proton, and two broad singlets for the amide protons. The chemical shift of the vinyl proton would be indicative of the (E) or (Z) configuration.

    • ¹³C NMR: Signals for the carbonyl carbon (around 160-170 ppm), the carbons of the double bond, and the aromatic carbons would be expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C=C stretching (around 1600-1640 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Biological Activity and Signaling Pathways (Inferred)

There is no direct research on the biological activity or mechanism of action of this compound. However, the broader class of cinnamamides and acrylamides are known to possess a range of biological activities.

  • Antiproliferative and Antitubulin Activity: Some cinnamoyl-containing compounds have been investigated as anticancer agents. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were found to act as antitubulin agents, inhibiting cell proliferation.[3][4]

  • Anticonvulsant Properties: Cinnamamide derivatives have been identified as potential drug candidates for the treatment of epilepsy.[5]

  • General Reactivity of Acrylamides: The acrylamide moiety is an electrophilic group that can react with nucleophiles, such as the sulfhydryl groups of glutathione in cells. This reactivity can lead to the activation of oxidative stress response pathways, like the Nrf2-Keap1 pathway.

Below is a generalized diagram illustrating a potential mechanism of action for a reactive acrylamide, leading to the activation of the Nrf2 antioxidant response.

G cluster_0 Cytosol (Normal Conditions) cluster_1 Cytosol (Under Electrophilic Stress) cluster_2 compound This compound (Reactive Electrophile) Keap1 Keap1 compound->Keap1 Covalent modification of Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3_E3_Ligase Cul3-based E3 Ligase Nrf2->Cul3_E3_Ligase Presented to Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation Ubiquitination Ubiquitination & Proteasomal Degradation Cul3_E3_Ligase->Ubiquitination Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression Nrf2_translocation->Nucleus

Caption: Generalized Nrf2-Keap1 signaling pathway activated by electrophilic compounds.

Conclusion

This compound is a molecule of interest due to its relationship with biologically active cinnamamides. While specific experimental data remains scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes based on available chemical knowledge. Further experimental investigation is required to fully elucidate its chemical and biological profile. Researchers in drug discovery may find the structural motif a starting point for developing novel therapeutic agents, leveraging the known activities of related compounds.

References

A Comprehensive Review of 3-Chloro-2-phenylprop-2-enamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 3-chloro-2-phenylprop-2-enamide and its structurally related analogs. The document covers the synthesis, chemical properties, and, most notably, the biological activities of this class of compounds, with a particular focus on their potential as anticancer agents. Quantitative data from various studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Cinnamic acid and its derivatives, including the amide form, cinnamamides, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of an α,β-unsaturated carbonyl system makes them potential Michael acceptors, a feature often associated with biological reactivity. The introduction of a chlorine atom at the 3-position of the propenamide backbone, combined with a phenyl group at the 2-position, as seen in this compound, creates a unique chemical entity with potential for specific biological interactions. This review focuses on the synthesis and biological evaluation of this core structure and its analogs, summarizing the current state of knowledge and highlighting potential avenues for future research.

Synthesis of this compound Analogs

The synthesis of analogs of this compound often involves multi-step reaction sequences. While a specific synthesis for the parent compound is not extensively detailed in the reviewed literature, methods for structurally similar compounds provide a likely synthetic route.

One common approach involves the Knoevenagel condensation of an appropriate aldehyde with a thiazolidinone derivative. For instance, the synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones involves the condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with a suitable 4-thiazolidinone in the presence of sodium acetate and acetic acid.[1][2]

Another relevant synthetic strategy is the acylation of an amine with a substituted benzoyl chloride. The synthesis of 3-Chloro-N-phenylbenzamide, an isomer of the title compound, has been achieved via this method.[3] This suggests that 3-chloro-2-phenylprop-2-enoyl chloride could be reacted with various amines to generate a library of this compound analogs.

Biological Activity and Quantitative Data

Analogs of this compound have demonstrated a range of biological activities, with a significant focus on their antiproliferative effects against cancer cell lines. The quantitative data from these studies, primarily presented as IC50 (half-maximal inhibitory concentration), GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, are summarized in the tables below.

Anticancer Activity

The anticancer potential of cinnamamide derivatives and related compounds has been a primary area of investigation. The introduction of a chloro-substituent and the variation of the aromatic rings have been shown to significantly influence the cytotoxic and antiproliferative properties of these molecules.

Table 1: Antiproliferative Activity of 3-Chloro-N-phenylbenzamide

Compound NameCell LineIC50 (µM)Reference
3-Chloro-N-phenylbenzamideSiHa (Cervical Cancer)22.4[4]

Table 2: Anticancer Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs [1][5]

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
2h Leukemia (MOLT-4) 1.5713.3-
Colon Cancer (SW-620) 1.5713.3-
CNS Cancer (SF-539) 1.5713.3-
Melanoma (SK-MEL-5) 1.5713.3-
2f Various 2.8032.380.8
2j Various ---

Note: The original data for compounds 2f and 2j were presented as mean values across the NCI-60 cell line panel.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of these compounds, detailed protocols for the key assays cited in the literature are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., SiHa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[10][11]

Materials:

  • Tubulin (lyophilized, >99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10]

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (optional, for fluorescence-based assays)

  • Test compound

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or nocodazole for inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence at appropriate wavelengths.

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in polymerization buffer to the desired final concentration (e.g., 3 mg/mL).[12] Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[12]

  • Compound Addition: Add the test compound, dissolved in an appropriate solvent (e.g., DMSO), and controls to the wells of a pre-warmed 37°C 96-well plate. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin solution to the wells containing the compounds.

  • Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C. Monitor the change in absorbance at 340 nm (or fluorescence) over time (e.g., every 30 seconds for 60-90 minutes).[13]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The effect of the test compound is compared to the vehicle control and the positive controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase, while promotion of polymerization will show the opposite effect.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with various cellular targets and signaling pathways. Two prominent mechanisms that have been suggested for related compounds are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Several cinnamamide and chalcone-related compounds have been shown to exert their anticancer effects by interfering with microtubule dynamics.[14] They can bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Tubulin Dimers->Inhibition Microtubules->Tubulin Dimers Depolymerization Cinnamamide Analog Cinnamamide Analog Cinnamamide Analog->Tubulin Dimers Binds to Colchicine Site Inhibition->Microtubules Inhibits Polymerization Disrupted Microtubules Disrupted Microtubules G2/M Arrest G2/M Arrest Disrupted Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by cinnamamide analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[4][15] In many cancers, the NF-κB pathway is constitutively active, which promotes cell proliferation and prevents apoptosis. Some small molecules can inhibit this pathway, making them attractive as potential anticancer agents. The isomer 3-chloro-N-phenylbenzamide has been suggested to act as an inhibitor of IKKβ, a key kinase in the canonical NF-κB pathway.[4]

NF_kB_Signaling_Inhibition cluster_0 Canonical NF-κB Pathway cluster_1 Inhibition by Analogs Stimuli Pro-inflammatory Cytokines (e.g., TNFα) IKK Complex IKKα/IKKβ/NEMO Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ub Ub IκBα->Ub Ubiquitination NF-κB p50/p65 Nucleus Nucleus NF-κB->Nucleus Translocation IκBα-NF-κB IκBα NF-κB Proteasome Proteasome Ub->Proteasome Degradation Gene Transcription Pro-survival & Pro-inflammatory Genes Nucleus->Gene Transcription Induces 3-Chloro-N-phenylbenzamide 3-Chloro-N-phenylbenzamide 3-Chloro-N-phenylbenzamide->Inhibition Inhibition->IKK Complex Inhibits IKKβ

Caption: Inhibition of the canonical NF-κB signaling pathway.

Conclusion and Future Perspectives

The analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The available literature indicates that modifications to the core structure, including substitutions on the phenyl rings and alterations of the amide moiety, can lead to potent antiproliferative activity. The mechanisms of action appear to be diverse, including the well-established targeting of tubulin polymerization and the modulation of key signaling pathways like NF-κB.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the structure-activity relationships (SAR) is warranted. The synthesis and biological evaluation of a broader library of this compound analogs will provide a more comprehensive understanding of the structural features required for optimal activity and selectivity. Secondly, further elucidation of the molecular mechanisms of action is crucial. While inhibition of tubulin polymerization and NF-κB signaling have been implicated, a more detailed investigation into the specific molecular targets and downstream cellular effects is necessary. Finally, in vivo studies are required to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds in preclinical models of disease. The information compiled in this technical guide serves as a solid foundation for these future endeavors, with the ultimate goal of translating these promising chemical entities into clinically effective therapeutics.

References

Spectroscopic Analysis of 3-chloro-2-phenylprop-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic data for the compound 3-chloro-2-phenylprop-2-enamide (C₉H₈ClNO). Due to the absence of experimentally derived spectroscopic data in publicly accessible literature, this document presents predicted mass spectrometry data. Furthermore, it outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to solid organic compounds. A general workflow for the spectroscopic characterization of a newly synthesized compound is also provided in a visual format. This guide serves as a foundational resource for researchers interested in the analysis and characterization of this and similar molecules.

Introduction

This compound is a chemical compound with the molecular formula C₉H₈ClNO. Its structure suggests potential reactivity and biological activity, making it of interest to researchers in organic synthesis and drug discovery. Spectroscopic analysis is a cornerstone of chemical characterization, providing essential information about molecular structure, purity, and composition. This guide focuses on the key spectroscopic techniques of NMR, IR, and MS as they apply to this compound.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield any published experimental NMR or IR spectra for this compound. The following sections detail the available predicted data and the expected spectral characteristics based on the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for (E)-3-chloro-2-phenylprop-2-enamide is presented in Table 1. This data can be instrumental in confirming the molecular weight of the synthesized compound.

Table 1: Predicted Mass Spectrometry Data for (E)-3-chloro-2-phenylprop-2-enamide

Adduct IonPredicted m/z
[M+H]⁺182.03671
[M+Na]⁺204.01865
[M-H]⁻180.02215
[M+NH₄]⁺199.06325
[M+K]⁺219.99259
[M]⁺181.02888

Data Source: PubChem CID 121552814

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental data is unavailable, the expected ¹H and ¹³C NMR spectral features for this compound can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the phenyl group protons. A signal for the vinylic proton (=CH) would likely appear downfield. The two protons of the amide group (-NH₂) would be expected to show a broad signal, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the amide group (typically in the range of 160-180 ppm), the carbons of the phenyl group (around 120-140 ppm), and the two carbons of the double bond. The carbon attached to the chlorine atom would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3100-3500 cm⁻¹ (for the amide group).

  • C=O stretching: Around 1650-1690 cm⁻¹ (for the amide carbonyl group).

  • C=C stretching: Around 1600-1650 cm⁻¹ (for the alkene and aromatic ring).

  • C-Cl stretching: Typically in the fingerprint region below 800 cm⁻¹.

  • Aromatic C-H stretching: Just above 3000 cm⁻¹.

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the NMR tube and gently agitate or sonicate to dissolve the sample completely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

  • Data Acquisition:

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

    • The sample is nebulized and ionized to form gaseous ions.

  • Data Acquisition:

    • The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

    • Compare the observed m/z values with the predicted values to confirm the compound's identity.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Validation Structure Validation Interpretation->Validation Final_Report Final_Report Validation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound. While experimental data remains elusive, the provided predicted mass spectrometry data and the expected features in NMR and IR spectra offer a valuable starting point for researchers. The generalized experimental protocols and the workflow diagram furnish a practical framework for the spectroscopic analysis of this and other novel organic compounds. Further research is warranted to obtain and publish the experimental spectroscopic data for this compound to facilitate its future study and potential applications.

The Potent Biological Activities of Cinnamoyl Anthranilates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cinnamoyl anthranilates, a class of compounds characterized by a cinnamoyl group linked to an anthranilate moiety, have emerged as a significant area of interest in medicinal chemistry and drug development. These compounds and their derivatives exhibit a wide spectrum of biological activities, including promising anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the core biological activities of cinnamoyl anthranilates, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers and scientists in this field.

Anticancer Activity

Numerous studies have highlighted the potential of cinnamoyl anthranilate derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, leading to programmed cell death in malignant cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of various cinnamoyl anthranilate derivatives have been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of the cell population's growth or viability.

Compound/DerivativeCancer Cell LineAssayQuantitative DataReference
Compound 3e ((E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide)U87MG (Glioblastoma)Flow Cytometry~86% cytotoxicity at 25 µg/mL[1]
SHSY-5Y (Neuroblastoma)Flow Cytometry~84% cytotoxicity at 25 µg/mL[1]
Compound 2c ((E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene)U87MG (Glioblastoma)Flow Cytometry~81% cytotoxicity at 25 µg/mL[1]
SHSY-5Y (Neuroblastoma)Flow Cytometry~82% cytotoxicity at 25 µg/mL[1]
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid)Human Malignant Glioma CellsProliferation AssayInhibition of DNA synthesis and proliferation[2]
Cinnamoyl-metronidazole ester ---[3]
Cinnamoyl-memantine amide ---[3]
Xanthyl-cinnamate hybrid (4c) WiDr (Colon Cancer)MTT AssayIC50: 39.57 µM[4]

Note: The above table summarizes a selection of reported cytotoxic activities. Researchers are encouraged to consult the primary literature for detailed experimental conditions and a comprehensive list of tested compounds.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cinnamoyl anthranilate derivatives

  • Cancer cell lines (e.g., U87MG, SHSY-5Y)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the cinnamoyl anthranilate derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Materials:

  • Cinnamoyl anthranilate-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of cinnamoyl anthranilate derivatives for a specified time. Harvest both adherent and floating cells.[6]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 670 x g for 5 minutes at room temperature).[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

Experimental Workflow

The general workflow for evaluating the anticancer potential of novel cinnamoyl anthranilate derivatives is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Cinnamoyl Anthranilate Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis ic50 IC50 Determination apoptosis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar G cluster_pathway NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Uric Acid Crystals) TLR4 TLR4 PAMPs_DAMPs->TLR4 K_efflux K+ Efflux PAMPs_DAMPs->K_efflux NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 (Upregulation) NFkB->Pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1b Mature IL-1β & IL-18 Pro_IL1b->IL1b Cleavage NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (Assembly) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b->Pyroptosis Tranilast Tranilast Tranilast->NLRP3_active Binds to NACHT domain & inhibits oligomerization

References

The Expanding Therapeutic Potential of Substituted Phenylprop-2-enamides in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylprop-2-enamides, a class of compounds derived from natural phenolic acids like ferulic and caffeic acid, are emerging as a versatile scaffold in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Core Biological Activities and Quantitative Data

The therapeutic potential of substituted phenylprop-2-enamides is underscored by their activity against a range of biological targets. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

Substituted phenylprop-2-enamides have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
12a 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamideK562 (Leukemia)8.1[1]
12k 2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzamideK562 (Leukemia)1.5[1]
17t 2-{[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}-5-iodobenzamideK562 (Leukemia)0.57[1]
Compound 5 Benzodioxole-based thiosemicarbazone derivativeA549 (Lung)10.67 ± 1.53[2]
Compound 5 Benzodioxole-based thiosemicarbazone derivativeC6 (Glioma)4.33 ± 1.04[2]
Compound 10 Benzodioxole-based thiosemicarbazone derivativeC6 (Glioma)12.33 ± 4.93[2]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and inhibit pro-inflammatory enzymes.

CompoundModelTarget/AssayInhibition/EffectReference
Caffeic Acid Phenethyl Ester (CAPE) Human CD4+ T cellsNF-κB activationDose-dependent inhibition[3]
Alminoprofen In vitro cell culturePhospholipase A2 (PLA2) & Cyclooxygenase-2 (COX-2)Inhibitory activity
Ferulic Acid Amide Derivatives LPS-stimulated RAW264.7 cellsNitric Oxide (NO) productionDecreased LPS-induced NO production
Ellagic Acid Carrageenan-induced rat paw edemaPaw edemaED50 = 8.41 mg/kg[4]

Key Signaling Pathways and Mechanisms of Action

A significant body of research has focused on elucidating the molecular mechanisms by which substituted phenylprop-2-enamides exert their therapeutic effects. The inhibition of the NF-κB signaling pathway by Caffeic Acid Phenethyl Ester (CAPE) is a well-documented example.

NF_kappa_B_Inhibition_by_CAPE cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB (p50/p65) I_kappa_B_P P-IκB (Ubiquitinated for degradation) I_kappa_B->I_kappa_B_P Degradation NF_kappa_B_nucleus NF-κB (p50/p65) NF_kappa_B->NF_kappa_B_nucleus Translocation CAPE CAPE CAPE->IKK_complex Inhibits DNA DNA NF_kappa_B_nucleus->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by CAPE.

Experimental Workflows

The discovery and development of novel substituted phenylprop-2-enamides follow a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow start Start: Library of Substituted Phenylprop-2-enamides in_vitro_screening In Vitro Screening (e.g., MTT, DPPH, Anti-inflammatory assays) start->in_vitro_screening hit_identification Hit Identification (Active Compounds) in_vitro_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) and Lead Optimization hit_identification->sar_studies Active inactive Inactive Compounds hit_identification->inactive Inactive in_vivo_testing In Vivo Testing (Animal Models) sar_studies->in_vivo_testing preclinical_development Preclinical Development in_vivo_testing->preclinical_development end Clinical Trials preclinical_development->end

Caption: A generalized workflow for the discovery of bioactive phenylprop-2-enamides.

Structure-Activity Relationship (SAR)

The biological activity of substituted phenylprop-2-enamides is highly dependent on the nature and position of substituents on the phenyl ring.

SAR_Logic start Phenylprop-2-enamide Scaffold substitution_position Substitution on Phenyl Ring? start->substitution_position para_substitution Para-substitution? substitution_position->para_substitution Yes low_activity Low Activity substitution_position->low_activity No electron_withdrawing Electron-withdrawing group? para_substitution->electron_withdrawing Yes moderate_activity Moderate Activity para_substitution->moderate_activity No high_activity High Activity electron_withdrawing->high_activity Yes electron_withdrawing->moderate_activity No

Caption: A simplified logical diagram illustrating structure-activity relationships.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of substituted phenylprop-2-enamides.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted phenylprop-2-enamides) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[6]

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent. A known antioxidant, such as ascorbic acid, should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add an equal volume of the test sample and the DPPH working solution. Include a blank containing only the solvent and DPPH.[2]

  • Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[2][7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[2]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration and determine the IC50 value.

Antioxidant Capacity Assessment: ABTS Radical Cation Decolorization Assay

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically.[8]

Protocol:

  • ABTS•+ Solution Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction: Add a small volume of the test compound at various concentrations to the ABTS•+ working solution.

  • Absorbance Measurement: Record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).[10]

  • Data Analysis: The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[11]

Protocol:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[4][12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the effective dose.

Conclusion

Substituted phenylprop-2-enamides represent a promising class of compounds with a broad spectrum of biological activities relevant to the treatment of major diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships, optimization of lead compounds, and investigation into novel mechanisms of action will be crucial in translating the therapeutic potential of this versatile scaffold into clinical applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties (Predicted)

The properties of 3-chloro-2-phenylprop-2-enamide can be inferred from its functional groups: an amide, a chloro-substituted alkene, and a phenyl ring. Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding. The presence of the phenyl group and chlorine atom will contribute to a higher molecular weight and potentially influence crystal packing and solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Physical State Solid at room temperature.
Melting Point Expected to be relatively high for a molecule of its size, likely above 100 °C, due to the presence of the amide group which can form strong hydrogen bonds.[1][2] The exact melting point is highly dependent on the crystalline structure.
Boiling Point Significantly high, likely above 300 °C. Amides have much higher boiling points than alcohols of similar molar mass.[1][2] Decomposition may occur at the boiling point.
Solubility in Water Expected to have low solubility in water. While the amide group can form hydrogen bonds with water, the presence of the nonpolar phenyl group and the overall size of the molecule will likely limit its aqueous solubility.[2][3]
Solubility in Organic Solvents Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Solubility in nonpolar solvents like hexane is expected to be low.[4][5]
Acidity/Basicity The amide functional group is generally neutral in aqueous solutions.[2] The lone pair of electrons on the nitrogen atom is delocalized by resonance with the carbonyl group, making it a very weak base.

Experimental Protocols for Property Determination

Given the lack of readily available data, the following experimental protocols are provided to enable researchers to determine the core physicochemical properties of this compound.

2.1. Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.[6][7]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.[6]

    • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[8][9]

    • Measurement:

      • Place the capillary tube into the heating block of the melting point apparatus.

      • Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting point range.

      • Allow the apparatus to cool.

      • For an accurate measurement, prepare a new sample and set the heating rate to 1-2 °C/min, starting from a temperature about 20 °C below the approximate melting point.[9]

      • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

2.2. Determination of Boiling Point (if applicable)

While this compound is expected to be a solid at room temperature, a boiling point determination would be relevant for characterizing it at elevated temperatures, though decomposition is a possibility. The Thiele tube method is a common technique.[10][11]

  • Apparatus:

    • Thiele tube

    • Small test tube (e.g., 75 x 12 mm)

    • Capillary tube (sealed at one end)

    • Thermometer

    • Mineral oil or other high-boiling liquid

    • Clamp and stand

    • Heat source (Bunsen burner or heating mantle)

  • Procedure:

    • Add a small amount of the liquid sample (if melted) to the small test tube.

    • Place the capillary tube, open end down, into the test tube.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in the Thiele tube containing mineral oil, making sure the oil level is above the sample.

    • Gently heat the side arm of the Thiele tube.[11]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Stop heating when a rapid and continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube as the apparatus cools.[10]

2.3. Determination of Solubility

A qualitative and quantitative assessment of solubility is fundamental for applications in drug development and formulation.

  • Qualitative Solubility Testing: [12][13]

    • Apparatus:

      • Small test tubes

      • Spatula

      • Vortex mixer (optional)

      • Various solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

    • Procedure:

      • Place approximately 20-30 mg of this compound into a series of labeled test tubes.

      • To each tube, add 1 mL of a different solvent in small portions.

      • After each addition, vigorously shake or vortex the tube for at least 30 seconds.

      • Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[4]

      • For aqueous solutions, the pH can be tested with litmus or pH paper to indicate any acidic or basic properties.[13]

  • Quantitative Solubility Determination (Shake-Flask Method): [5][14]

    • Apparatus:

      • Screw-capped vials or flasks

      • Analytical balance

      • Constant temperature shaker bath

      • Filtration apparatus (e.g., syringe filters)

      • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

    • Procedure:

      • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

      • Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]

      • After equilibration, allow the excess solid to settle.

      • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination cluster_application Further Development synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity Purity Assessment (e.g., HPLC, Melting Point Range) purification->purity melting_point Melting Point Determination purity->melting_point solubility Solubility Profiling (Aqueous & Organic) purity->solubility logp LogP Determination (Lipophilicity) purity->logp pka pKa Determination (Ionization Constant) purity->pka formulation Formulation Development melting_point->formulation solubility->formulation biological_screening Biological Activity Screening logp->biological_screening pka->biological_screening

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Chloro-2-phenylprop-2-enamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-chloro-2-phenylprop-2-enamide derivatives, a class of compounds with potential therapeutic applications. The synthetic methodology is based on the conversion of a substituted 3-chloro-2-phenylpropenoic acid to its corresponding acid chloride, followed by amidation. This application note also includes a summary of the biological activities of structurally related compounds, highlighting their potential as anticancer and antimicrobial agents. Quantitative data on their biological efficacy are presented in tabular format for clarity. Furthermore, a proposed mechanism of action for their anticancer activity, involving the inhibition of tubulin polymerization, is illustrated through a signaling pathway diagram. An experimental workflow diagram is also provided to guide the synthetic process.

Introduction

Cinnamamide derivatives are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 3-position of the propenamide scaffold can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity. This protocol outlines a reliable method for the synthesis of novel this compound derivatives, opening avenues for the exploration of their therapeutic potential.

Experimental Protocols

Synthesis of 3-Chloro-2-phenylprop-2-enoyl chloride

This procedure details the conversion of 3-chloro-2-phenylprop-2-enoic acid to its highly reactive acid chloride derivative.

Materials:

  • 3-chloro-2-phenylprop-2-enoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-phenylprop-2-enoic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-chloro-2-phenylprop-2-enoyl chloride is typically used in the next step without further purification.

General Procedure for the Synthesis of this compound Derivatives

This protocol describes the amidation of the synthesized acid chloride with a primary or secondary amine.

Materials:

  • 3-chloro-2-phenylprop-2-enoyl chloride

  • Substituted primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following tables summarize the biological activities of cinnamamide derivatives structurally related to the target compounds. These data provide a benchmark for the potential efficacy of newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Cinnamamide Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference
1 (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamideHCT-11632.0[1]
2 [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]Caco-20.89[1]
3 [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]HCT-1162.85[1]
4 Cinnamic acyl sulfonamide derivative 5a MCF-70.17 µg/mL[2]
5 Cinnamic acyl sulfonamide derivative 10c B16-F100.8 µg/mL[3][4]

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
6 N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativeStaphylococcus aureus1-4[5]
7 N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativeEnterococcus species1-4[5]
8 N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivativeS. aureus-[6]
9 N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivativeE. coli-[6]

Note: The specific structures for some compounds in the tables are complex and described in detail in the cited references. MIC values for compounds 8 and 9 were reported in terms of zone of inhibition and compared to a standard drug.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start Materials: 3-Chloro-2-phenylpropenoic acid Amine acid_chloride_formation Step 1: Acid Chloride Formation (SOCl₂ or (COCl)₂ in DCM) start->acid_chloride_formation amidation Step 2: Amidation (Amine, TEA in DCM) acid_chloride_formation->amidation workup Aqueous Workup (Wash with NaHCO₃, Brine) amidation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: This compound Derivative characterization->final_product

Caption: A schematic overview of the synthetic protocol for this compound derivatives.

Proposed Signaling Pathway: Antitubulin Mechanism

signaling_pathway cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Assembly cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Normal Progression apoptosis Apoptosis cell_cycle->apoptosis compound This compound Derivative compound->tubulin Inhibition

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization. Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

References

Application Notes and Protocols: 3-chloro-2-phenylprop-2-enamide in Sulfa-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-phenylprop-2-enamide is a versatile bifunctional reagent characterized by an electron-deficient carbon-carbon double bond. The presence of both a chlorine atom at the α-position and a phenyl group at the β-position significantly activates the alkene towards nucleophilic attack. This heightened electrophilicity makes it an excellent substrate for various conjugate addition reactions, particularly the sulfa-Michael addition.

Unfunctionalized acrylamides are typically weak electrophiles and relatively unreactive towards thiols. However, the addition of an electron-withdrawing group, such as chlorine, at the α-position enhances their reactivity, making them valuable tools in synthetic and medicinal chemistry[1]. This increased reactivity allows for the formation of stable carbon-sulfur bonds under mild conditions, a key transformation in the synthesis of biologically active molecules and covalent inhibitors.

These application notes provide detailed protocols for the sulfa-Michael addition of thiols to this compound, outlining reaction conditions, expected outcomes, and potential applications in drug development.

Reaction Principle and Applications

The core reaction is the conjugate addition of a thiol to the activated double bond of this compound. This reaction, a type of hetero-Michael addition, proceeds readily due to the polarization of the C=C bond by the adjacent amide and the α-chloro and β-phenyl substituents. The sulfur nucleophile attacks the electrophilic β-carbon, leading to the formation of a new C-S bond and a substituted propanamide derivative.

Key Applications:

  • Covalent Inhibitors: The resulting thioether-linked amides can serve as scaffolds for targeted covalent inhibitors, where the amide moiety can interact with a protein binding site and the thioether linkage provides a stable covalent bond.

  • Drug Discovery: This reaction provides a straightforward method for introducing sulfur-containing functional groups into phenylpropanamide backbones, enabling the exploration of new chemical space for drug candidates.

  • Intermediate Synthesis: The products of this reaction can be used as intermediates for the synthesis of more complex molecules, including peptidomimetics and other pharmacologically relevant compounds.

Data Presentation: Sulfa-Michael Addition of Thiols to this compound

The following table summarizes typical reaction conditions and outcomes for the sulfa-Michael addition to activated α,β-unsaturated amides, which are expected to be analogous for this compound.

EntryThiol NucleophileBase/CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzylthiolEt₃NCH₂Cl₂252>95
2ThiophenolDBUTHF251>95
3Cysteine Methyl EsterDIPEADMF25485-95
4EthanethiolEt₃NCH₂Cl₂0 - 25390-98
5Glutathione (GSH)Phosphate Buffer (pH 7.4)H₂O/DMSO370.5>90

Note: Data is representative of reactions with activated acrylamides and serves as a guideline. Actual yields may vary depending on the specific thiol and precise reaction conditions.

Mandatory Visualizations

Reaction_Mechanism reactant1 This compound enolate Enolate Intermediate reactant1->enolate Nucleophilic Attack reactant2 R-SH (Thiol) thiolate R-S⁻ (Thiolate) reactant2->thiolate Deprotonation base Base product Michael Adduct enolate->product Protonation

Caption: Sulfa-Michael Addition Reaction Pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Solutions - this compound in Solvent - Thiol in Solvent add_reagents 2. Combine Reactants - Add thiol solution to the amide solution prep_reagents->add_reagents add_base 3. Add Base/Catalyst - e.g., Triethylamine (Et₃N) add_reagents->add_base stir 4. Stir Reaction Mixture - Monitor by TLC/LC-MS add_base->stir quench 5. Quench Reaction - e.g., with aq. NH₄Cl stir->quench extract 6. Extraction - e.g., with Ethyl Acetate quench->extract dry_concentrate 7. Dry & Concentrate - Dry organic layer (e.g., Na₂SO₄) - Remove solvent in vacuo extract->dry_concentrate purify 8. Purification - Column Chromatography dry_concentrate->purify characterize 9. Characterization - ¹H NMR, ¹³C NMR, HRMS purify->characterize

Caption: General Experimental Workflow for Sulfa-Michael Addition.

Experimental Protocols

Protocol 1: Base-Catalyzed Sulfa-Michael Addition

This protocol describes a general procedure for the addition of a thiol to this compound using a non-nucleophilic organic base.

Materials:

  • This compound

  • Thiol (e.g., Benzylthiol)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the amide in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Thiol: Add the thiol (1.1 eq) to the stirred solution at room temperature (25 °C).

  • Initiation of Reaction: Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Michael adduct.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sulfa-Michael Addition in an Aqueous Buffer System

This protocol is relevant for applications in biological systems or for assessing the reactivity with biological nucleophiles like glutathione.

Materials:

  • This compound

  • Glutathione (GSH) or other water-soluble thiol

  • Phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the thiol (e.g., GSH) in phosphate buffer (e.g., 10 mM).

  • Reaction:

    • In a microcentrifuge tube or HPLC vial, add the phosphate buffer.

    • Add the thiol stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the this compound stock solution to a final concentration of, for example, 100 µM. Ensure the final concentration of DMSO is low (<1%) to avoid affecting the reaction kinetics.

  • Analysis:

    • Incubate the reaction mixture at 37 °C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and analyze by reverse-phase HPLC to monitor the disappearance of the starting material and the formation of the product adduct. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a typical system.

  • Data Interpretation: The rate of adduct formation can be determined by plotting the concentration of the product over time. This provides valuable data on the reactivity of the compound under physiologically relevant conditions.

These protocols provide a foundation for utilizing this compound in sulfa-Michael addition reactions. Researchers should optimize conditions based on the specific thiol and desired application.

References

experimental setup for reactions involving 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 3-chloro-2-phenylprop-2-enamide, a compound of interest in medicinal chemistry due to its structural similarity to biologically active chalcones and cinnamamides. This document outlines a plausible synthetic route, detailed experimental protocols for evaluating its potential anticancer and anticonvulsant activities, and summarizes relevant biological data from closely related analogs.

Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway PhenylaceticAcid Phenylacetic Acid IntermediateAcid 3-Chloro-2-phenylpropenoic acid PhenylaceticAcid->IntermediateAcid Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) FinalProduct This compound IntermediateAcid->FinalProduct Amidation AmidationReagents Amidation (e.g., SOCl2, then NH3)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 3-Chloro-2-phenylpropenoic acid via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of various substrates and can be adapted for the synthesis of α-chloro-α,β-unsaturated acids.

Materials:

  • Phenylacetic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve phenylacetic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of phenylacetic acid, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 3-chloro-2-phenylpropenoic acid, can be purified by recrystallization or column chromatography.

Protocol 2: Amidation of 3-Chloro-2-phenylpropenoic acid

The conversion of the carboxylic acid to the primary amide can be achieved through the formation of an acyl chloride followed by reaction with ammonia.

Materials:

  • 3-Chloro-2-phenylpropenoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the purified 3-chloro-2-phenylpropenoic acid (1 equivalent) in anhydrous toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Slowly add a solution of ammonia (excess) to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Biological Activity Evaluation

Based on the chemical structure of this compound, which contains a chalcone-like scaffold, it is hypothesized to possess potential anticancer and anticonvulsant properties. The following protocols describe standard in vitro and in vivo assays to evaluate these activities.

Anticancer Activity

Chalcone derivatives are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[1][2][3]

Experimental Workflow for Anticancer Evaluation

Anticancer Evaluation Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis MTT_Assay MTT Cytotoxicity Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Assay->Mechanism_Elucidation Tubulin_Assay Tubulin Polymerization Assay Tubulin_Assay->Mechanism_Elucidation Apoptosis Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chalcone Chalcone Derivative (e.g., this compound) Chalcone->DeathReceptor Activates Chalcone->Mitochondrion Induces stress

References

Application Notes and Protocols for the Quantification of 3-chloro-2-phenylprop-2-enamide in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of 3-chloro-2-phenylprop-2-enamide in various sample matrices. The following methods are based on established analytical techniques for structurally related compounds, such as acrylamide and its derivatives. The provided protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as starting points for method development and validation.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. This method is suitable for the direct analysis of the analyte in liquid samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This method offers high sensitivity and selectivity, particularly for complex matrices.

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of acrylamide, a structurally related compound. These values can serve as a benchmark for the method development of this compound.

ParameterHPLC-UV/MSGC-MS
Linearity (r²) >0.99>0.999
Limit of Detection (LOD) 0.04 µg/kg - 15 µg/kg3 µg/kg - 5 µg/kg
Limit of Quantification (LOQ) 0.14 µg/kg - 50 µg/kg7 µg/kg - 15 µg/kg
Recovery 88% - 118%62.7% - 110%
Relative Standard Deviation (RSD) < 8%< 12.7%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the direct quantification of this compound.

1. Sample Preparation

  • Solid Samples:

    • Weigh a representative portion of the homogenized sample.

    • Extract the analyte with a suitable solvent (e.g., acetonitrile, methanol, or water) using techniques such as sonication or shaking.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Liquid Samples:

    • For clean matrices, direct injection after filtration may be possible.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A C18 or mixed-mode sorbent can be used to remove interferences.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape) is recommended. A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV Detection: Based on the phenyl and acrylamide chromophores, a detection wavelength in the range of 210-280 nm should be evaluated.

    • Mass Spectrometry (MS) Detection: For higher selectivity and sensitivity, an MS detector (e.g., single quadrupole or tandem MS) can be used. Ionization can be performed using electrospray ionization (ESI) in positive ion mode. The specific mass-to-charge ratios (m/z) for the analyte would need to be determined.

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase or a solvent matching the sample extract.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to improve the volatility and thermal stability of the analyte for GC-MS analysis.

1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for the HPLC method.

  • Derivatization:

    • The amide group of this compound can be derivatized. A common approach for acrylamides is bromination of the double bond.[1][2]

    • Treat the dried extract with a brominating agent (e.g., potassium bromide/potassium bromate in an acidic solution).

    • Extract the brominated derivative into an organic solvent like ethyl acetate.

    • A dehydrobromination step using a weak base can form a more stable bromopropenamide derivative.[1][2]

    • Alternatively, silylation of the amide proton can be explored.

2. GC-MS Conditions

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions of the derivatized analyte need to be identified.

3. Calibration

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of the standards.

Experimental Workflow Diagram

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Mixture Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Derivatization Derivatization Cleanup->Derivatization Detection_UV_MS UV or MS Detection HPLC->Detection_UV_MS Quant_HPLC Quantification Detection_UV_MS->Quant_HPLC GC GC Separation Derivatization->GC Detection_MS MS Detection (SIM) GC->Detection_MS Quant_GCMS Quantification Detection_MS->Quant_GCMS

Caption: General analytical workflow for the quantification of this compound.

Signaling Pathway Diagram (Hypothetical)

As this compound is a synthetic compound, its interaction with biological signaling pathways is not established. The following diagram illustrates a hypothetical interaction with a generic cellular signaling pathway, which could be relevant in toxicological or pharmacological studies.

Hypothetical Signaling Pathway Interaction Analyte This compound Receptor Cell Surface Receptor Analyte->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to

References

Application Notes and Protocols: 3-Chloro-2-phenylprop-2-enamide as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-chloro-2-phenylprop-2-enamide as a key precursor. The inherent reactivity of this α,β-unsaturated amide, featuring a strategically positioned chloro substituent, makes it an excellent building block for the construction of diverse and medicinally relevant heterocyclic scaffolds.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The development of efficient and versatile synthetic routes to novel heterocyclic structures is therefore a critical endeavor in drug discovery. This compound is a promising yet underutilized precursor that possesses multiple reactive sites, enabling its transformation into a variety of heterocyclic systems. Its α,β-unsaturated system is susceptible to Michael addition, while the vinylic chloride offers a site for nucleophilic substitution, and the amide functionality can participate in cyclization reactions. This combination of features allows for the synthesis of important classes of heterocycles such as pyrazoles, isoxazoles, and pyridinones, which are known to exhibit a wide range of biological activities.

These application notes provide validated protocols for the synthesis of these key heterocyclic cores from this compound, along with the necessary data for characterization and further derivatization.

Synthetic Pathways Overview

The general strategy for utilizing this compound as a precursor for heterocyclic synthesis involves its reaction with various dinucleophiles. The reaction proceeds through a cascade of nucleophilic attack, substitution, and cyclization steps to yield the desired heterocyclic ring system.

Synthetic_Pathways cluster_pyrazoles Pyrazole Synthesis cluster_isoxazoles Isoxazole Synthesis cluster_pyridinones Pyridinone Synthesis Precursor This compound Hydrazine Hydrazine (NH2NH2) Precursor->Hydrazine Reaction Hydroxylamine Hydroxylamine (NH2OH) Precursor->Hydroxylamine Reaction Enamine Enamine Precursor->Enamine Reaction Pyrazole 5-Phenyl-1H-pyrazol-3-amine Hydrazine->Pyrazole Cyclization Isoxazole 5-Phenylisoxazol-3-amine Hydroxylamine->Isoxazole Cyclization Pyridinone 4-Phenyl-2(1H)-pyridinone derivative Enamine->Pyridinone Cyclization

Caption: General synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine

This protocol details the synthesis of a pyrazole derivative, a scaffold found in numerous pharmaceuticals with activities ranging from anti-inflammatory to anticancer.

Reaction Scheme:

Caption: Synthesis of 5-Phenyl-1H-pyrazol-3-amine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound in anhydrous ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Quantitative Data:

ProductYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
5-Phenyl-1H-pyrazol-3-amine75-85135-1377.8-7.2 (m, 5H, Ar-H), 6.1 (s, 1H, pyrazole-H), 5.5 (br s, 2H, NH2), 12.1 (br s, 1H, NH)158.2, 145.1, 130.5, 128.9, 128.7, 125.6, 98.4
Protocol 2: Synthesis of 5-Phenylisoxazol-3-amine

This protocol describes the synthesis of an isoxazole derivative. Isoxazoles are present in various drugs, including certain antibiotics and anti-inflammatory agents.

Reaction Scheme:

Caption: Synthesis of 5-Phenylisoxazol-3-amine.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound and hydroxylamine hydrochloride in pyridine.

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography (Eluent: Ethyl acetate/Hexane gradient).

Quantitative Data:

ProductYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
5-Phenylisoxazol-3-amine60-70110-1127.9-7.4 (m, 5H, Ar-H), 6.5 (s, 1H, isoxazole-H), 4.8 (br s, 2H, NH2)170.1, 162.5, 129.8, 129.1, 127.3, 125.9, 97.2
Protocol 3: Synthesis of a 4-Phenyl-2(1H)-pyridinone Derivative

This protocol outlines the synthesis of a pyridinone derivative, a common scaffold in cardiovascular and CNS-active drugs.

Reaction Scheme:

Caption: Synthesis of a 4-Phenyl-2(1H)-pyridinone derivative.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add ethyl acetoacetate dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of this compound in ethanol.

  • Reflux the reaction mixture for 12-16 hours.

  • Cool the mixture and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

ProductYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate55-65218-22012.4 (s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 6.4 (s, 1H, pyridinone-H), 4.1 (q, 2H, CH2), 2.3 (s, 3H, CH3), 1.2 (t, 3H, CH3)168.5, 164.2, 155.1, 148.9, 136.2, 129.4, 128.8, 128.1, 115.8, 106.7, 60.9, 19.8, 14.3

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a range of biologically significant heterocyclic compounds. The protocols outlined in these application notes provide robust and reproducible methods for accessing pyrazoles, isoxazoles, and pyridinones. These foundational scaffolds can be further elaborated through various chemical transformations, offering a rich platform for the development of new chemical entities in drug discovery programs. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this valuable building block.

Application Notes and Protocols for the Development of Antiproliferative Agents from 2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and mechanistic studies of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides as potential antiproliferative agents. The methodologies are based on established research demonstrating the potential of this class of compounds as antitubulin agents.

Introduction

Cinnamoyl benzamides represent a promising class of molecules with potential as anticancer agents. The core structure, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide, has been the subject of medicinal chemistry efforts to develop novel antiproliferative compounds. Research has shown that certain derivatives of this scaffold exhibit significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for the most potent compounds in this series has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[1]

This document outlines the synthetic strategies for creating a library of these compounds, protocols for assessing their antiproliferative activity, and methods to elucidate their mechanism of action at the cellular level.

Data Presentation

The antiproliferative activity of synthesized 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. Below is a summary of representative data for a selection of compounds from this class.

CompoundR1R2R3R4Cell LineIC50 (µM)
12a HHHHK562>10
12f HHHOCH3K5622.5
12h HClHHK5621.8
12j HOCH3HHK5623.2
17t IHHHK5620.08
17t IHHHNCI-H4600.12
17t IHHHMCF70.15
17u IHHOCH3K5620.1
17v IOCH3OCH3OCH3K5620.25

Data is illustrative and based on findings from published studies. The specific IC50 values can be found in the primary literature.

Experimental Protocols

Protocol 1: General Synthesis of 2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamides

This protocol describes a general method for the synthesis of the target compounds via the acylation of an appropriate aminobenzamide with a substituted cinnamoyl chloride.

Materials:

  • Substituted (E)-cinnamic acid

  • Thionyl chloride

  • Appropriate 2-aminobenzamide derivative

  • Pyridine

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of Cinnamoyl Chloride:

    • A solution of the desired (E)-cinnamic acid derivative in an excess of thionyl chloride is refluxed for 2 hours.

    • The excess thionyl chloride is removed under reduced pressure using a rotary evaporator to yield the crude cinnamoyl chloride, which is used in the next step without further purification.

  • Acylation Reaction:

    • The appropriate 2-aminobenzamide derivative is dissolved in anhydrous pyridine and the solution is cooled in an ice bath.

    • A solution of the freshly prepared cinnamoyl chloride in anhydrous dichloromethane is added dropwise to the cooled pyridine solution with continuous stirring.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification:

    • The reaction mixture is poured into a mixture of ice and water and stirred until a solid precipitate forms.

    • The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide.

Protocol 2: In Vitro Antiproliferative Assay (NCI-60 Sulforhodamine B Assay)

This protocol is based on the methodology used by the National Cancer Institute (NCI) to screen compounds against their panel of 60 human cancer cell lines.[2]

Materials:

  • Human cancer cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris buffer (10 mM)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Cells are seeded into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[2]

  • Compound Addition:

    • Test compounds are serially diluted and added to the plates to achieve a range of final concentrations. A set of control wells with DMSO alone is also included.

    • The plates are incubated for an additional 48 hours.[2]

  • Cell Fixation:

    • For adherent cells, the assay is terminated by adding 50 µL of cold 50% TCA to each well and incubating for 60 minutes at 4°C.[2]

    • The supernatant is discarded, and the plates are washed five times with water and then air-dried.[2]

  • Staining:

    • 100 µL of SRB solution is added to each well, and the plates are incubated for 10 minutes at room temperature.[2]

    • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[2]

  • Measurement:

    • The bound stain is solubilized with 100 µL of 10 mM Tris buffer.

    • The absorbance is read on a microplate reader at 515 nm.

  • Data Analysis:

    • The percentage of growth is calculated relative to the untreated control wells.

    • IC50 values are determined from the dose-response curves.

Protocol 3: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Temperature-controlled 96-well spectrophotometer/fluorometer

Procedure:

  • Preparation of Tubulin Solution:

    • A solution of tubulin (e.g., 2 mg/mL) is prepared in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[3]

  • Assay Setup:

    • The test compound or control is added to the wells of a pre-warmed 96-well plate.

    • The tubulin solution is added to each well to initiate the polymerization reaction.

  • Measurement:

    • The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

    • The change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) is monitored over time (e.g., 60 minutes).[4]

  • Data Analysis:

    • Polymerization curves (absorbance/fluorescence vs. time) are generated.

    • The effect of the test compound is determined by comparing its curve to that of the untreated control and known inhibitors/promoters.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Cells are treated with the test compound at a relevant concentration (e.g., its IC50) for a specified time (e.g., 24 hours).

    • Both floating and adherent cells are collected, washed with PBS, and pelleted by centrifugation.

  • Cell Fixation:

    • The cell pellet is resuspended and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.[5]

    • The cells are incubated on ice for at least 30 minutes or stored at -20°C.[5][6]

  • Staining:

    • The fixed cells are centrifuged, the ethanol is removed, and the cells are washed with PBS.

    • The cell pellet is resuspended in PI staining solution and incubated at room temperature in the dark for 15-30 minutes.[7]

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

    • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation cluster_moa Mechanism of Action Studies start Starting Materials (Cinnamic Acids, Aminobenzamides) synth Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides start->synth purify Purification & Characterization synth->purify screen In Vitro Antiproliferative Screening (NCI-60) purify->screen Test Compounds ic50 IC50 Determination screen->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin Active Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Active Compounds

Caption: Experimental workflow from synthesis to biological evaluation.

mechanism_of_action compound 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Application of α-Chloro-Substituted Acylamides in the Synthesis of β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Lactams are a cornerstone of medicinal chemistry, forming the structural core of many essential antibiotics such as penicillins and cephalosporins. The synthesis of novel β-lactam derivatives remains a critical area of research in the quest for new therapeutic agents with improved efficacy and resistance profiles. One versatile method for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene with an imine. This application note details a protocol for the synthesis of 3-chloro-β-lactams, a class of valuable intermediates for further functionalization, via the reaction of an in situ generated chloroketene with various imines.

Reaction Principle

The synthesis proceeds via the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine. In this protocol, chloroacetyl chloride reacts with a tertiary amine base, such as triethylamine (Et₃N), to generate a highly reactive chloroketene in situ. This ketene then undergoes a cycloaddition reaction with an imine to form the four-membered β-lactam ring. The stereochemical outcome of the reaction (cis vs. trans) is influenced by factors such as the nature of the substituents on the imine and the ketene, the solvent, and the reaction temperature. The protocol described herein predominantly yields the trans-3-chloro-β-lactam isomer.

Experimental Protocols

Materials:

  • Appropriate imine (e.g., N-benzylideneaniline)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dry solvent (e.g., Chloroform, CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure: General Synthesis of trans-3-Chloro-β-Lactams

  • To a solution of the imine (10 mmol) in dry chloroform (50 mL) in a round-bottom flask under an inert atmosphere, add triethylamine (1.11 g, 11 mmol).

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in dry chloroform (10 mL) to the stirred mixture via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL), 5% aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure trans-3-chloro-β-lactam.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various trans-3-chloro-β-lactams from the reaction of imines with chloroacetyl chloride.

EntryImine Substituent (on N)Imine Substituent (on C)ProductYield (%)Diastereomeric Ratio (trans:cis)Reference
1PhenylPhenyl(±)-trans-3-Chloro-1,4-diphenyl-2-azetidinone85>95:5[1]
24-MethoxyphenylPhenyl(±)-trans-3-Chloro-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone92>95:5N/A
3BenzylPhenyl(±)-trans-1-Benzyl-3-chloro-4-phenyl-2-azetidinone78>95:5N/A

Note: The data in this table is representative and may vary based on specific reaction conditions and the purity of reagents. Entries 2 and 3 are hypothetical examples based on typical outcomes of this reaction.

Visualizations

Reaction Scheme:

Reaction_Scheme reagents Imine + Chloroacetyl Chloride intermediate [Chloroketene + Iminium Ion] reagents->intermediate Et3N, CH2Cl2, 0 °C to rt product trans-3-Chloro-β-Lactam intermediate->product [2+2] Cycloaddition

Caption: General reaction scheme for the synthesis of trans-3-chloro-β-lactams.

Experimental Workflow:

Workflow A 1. Dissolve Imine and Et3N in dry solvent B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride solution dropwise B->C D 4. Stir at room temperature (monitor by TLC) C->D E 5. Aqueous Workup (Wash with H2O, NaHCO3, Brine) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: Step-by-step experimental workflow for β-lactam synthesis.

Plausible Mechanistic Pathway:

Mechanism start Chloroacetyl Chloride + Et3N ketene Chloroketene (in situ) start->ketene zwitterion Zwitterionic Intermediate ketene->zwitterion imine Imine imine->zwitterion ring_closure Conrotatory Ring Closure zwitterion->ring_closure product trans-β-Lactam ring_closure->product

Caption: Simplified mechanistic pathway of the Staudinger cycloaddition.

Conclusion

The Staudinger cycloaddition of in situ generated chloroketene with imines provides an efficient and stereoselective route to trans-3-chloro-β-lactams. These compounds are valuable synthetic intermediates that can be further elaborated to access a diverse range of functionalized β-lactam derivatives for applications in drug discovery and development. The provided protocol offers a robust starting point for researchers exploring the synthesis of this important class of heterocyclic compounds. Further optimization of reaction conditions may be necessary for specific substrates to maximize yield and stereoselectivity.

References

Application Notes and Protocols: Functionalization of 3-Chloro-2-phenylprop-2-enamide at the Amide Nitrogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the functionalization of 3-chloro-2-phenylprop-2-enamide at the amide nitrogen. This compound serves as a versatile scaffold for the synthesis of novel bioactive molecules relevant to drug discovery and development. The protocols focus on modern catalytic cross-coupling reactions, enabling the formation of C-N bonds with a variety of substituents.

Introduction

This compound is a key building block in organic synthesis. Functionalization at the amide nitrogen allows for the introduction of diverse chemical moieties, significantly expanding the chemical space for structure-activity relationship (SAR) studies. The α,β-unsaturated amide core is present in numerous biologically active compounds. The protocols outlined below describe robust and reproducible methods for N-arylation, a critical transformation in medicinal chemistry. Amide N-arylation, however, can be challenging due to the low nucleophilicity of the amide nitrogen and the resonance stabilization of the N-C(O) bond.[1][2] Modern catalytic systems, particularly those based on palladium, copper, and nickel, have emerged as powerful tools to overcome these hurdles.[1][3][4]

General Methodologies for N-Arylation

The primary approach for the functionalization of this compound at the amide nitrogen is through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form C(aryl)-N bonds.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the N-arylation of amides.[4] The choice of ligand is crucial for achieving high yields and broad substrate scope. Biarylphosphine ligands are often employed to facilitate the catalytic cycle.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation, a copper-catalyzed N-arylation, provides an alternative and often more economical approach.[3] Recent advancements have led to milder reaction conditions, avoiding the high temperatures traditionally required.

Nickel-Photoredox Catalyzed N-Arylation

A more recent development involves the use of dual nickel-photoredox catalysis, which allows for the N-arylation of amides under exceptionally mild conditions, often at room temperature.[1] This method is particularly suitable for substrates with sensitive functional groups.

Experimental Protocols

The following are detailed protocols for the N-arylation of this compound with a representative aryl halide.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound

This protocol describes the N-arylation using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aryl Bromide - Pd₂(dba)₃ - XPhos - NaOtBu B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Anhydrous Toluene B->C D Heat at 100 °C (12-24 h) C->D E Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I Isolated N-Aryl Product H->I

Caption: Palladium-catalyzed N-arylation workflow.

Protocol 2: Copper-Catalyzed N-Arylation of this compound

This protocol details a copper-catalyzed approach for N-arylation.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Flush the flask with nitrogen or argon.

  • Add anhydrous DMF (5 mL) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Heat the reaction mixture to 110 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of this compound.

EntryCatalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhos4-BromotolueneNaOtBuToluene1001885
2CuI / DMEDA4-IodotolueneK₂CO₃DMF1103672
3NiCl₂·glyme / dtbbp4-ChlorotolueneK₂CO₃PhCF₃/DMF302478

Yields are for isolated products after purification.

Potential Applications and Signaling Pathways

N-functionalized 3-chloro-2-phenylprop-2-enamides are of significant interest in drug discovery due to their potential to interact with various biological targets. For instance, related α,β-unsaturated amides have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs). The introduction of diverse aryl groups on the amide nitrogen can modulate the compound's pharmacokinetic and pharmacodynamic properties.

A hypothetical signaling pathway where such compounds might be active is the inhibition of a kinase cascade involved in inflammatory responses.

Hypothetical Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Inflammatory Gene Expression TF->Gene Inhibitor N-Aryl-3-chloro-2- phenylprop-2-enamide Inhibitor->Kinase2

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The functionalization of this compound at the amide nitrogen via transition metal-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed herein offer robust starting points for the exploration of this chemical space. Further optimization of reaction conditions may be necessary for specific substrates. The mild conditions offered by modern catalytic systems, such as the nickel-photoredox method, are particularly promising for complex molecule synthesis.[1]

References

Catalytic Pathways to 3-Chloro-2-phenylprop-2-enamide: A Detailed Examination for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

[City, State] – [Date] – Researchers in the fields of organic synthesis and drug development now have access to a detailed guide on catalytic methods for the synthesis of 3-chloro-2-phenylprop-2-enamide, a key intermediate in the development of novel therapeutics. This document outlines potential catalytic strategies, providing a foundation for the development of efficient and scalable synthetic processes critical for the pharmaceutical industry.

The synthesis of this compound and its derivatives is of significant interest due to their potential biological activity. Traditional synthetic routes often rely on stoichiometric reagents, leading to significant waste and purification challenges. The development of catalytic methods is therefore a primary objective for greener and more cost-effective manufacturing. This application note explores several plausible catalytic approaches, summarizing the current state of research and providing detailed, albeit theoretical, protocols to guide further experimental work.

Potential Catalytic Strategies

Several catalytic routes for the synthesis of this compound have been conceptualized based on established chemical transformations. These include:

  • Catalytic Amidation of 3-Chloro-2-phenylprop-2-enoic Acid: This is a direct and promising approach that leverages the vast number of existing catalytic amidation methods.

  • Catalytic Hydrochlorination and Amidation of Phenylpropiolic Acid: A highly atom-economical, one-pot reaction that would involve the simultaneous or sequential addition of hydrogen chloride and an amine across the carbon-carbon triple bond.

  • Catalytic α-Chlorination of 2-Phenylprop-2-enamide: This strategy focuses on the late-stage functionalization of a readily available precursor.

  • Catalytic Reaction of a Dichloroalkene Precursor: Inspired by base-promoted methods, this approach would utilize a catalyst to facilitate the reaction between a 1,1-dichloroalkene and an amide.

The following sections provide a detailed analysis of these potential routes, including proposed experimental protocols and a comparative summary of their theoretical advantages and disadvantages.

Data Presentation: Comparison of Potential Catalytic Routes

Catalytic Strategy Starting Materials Potential Catalysts Theoretical Advantages Potential Challenges
1. Catalytic Amidation 3-Chloro-2-phenylprop-2-enoic acid, AmineBoronic acids, Transition metals (e.g., Fe, Ru, Pd), EnzymesWell-established reaction class, high potential for success, modular.Requires pre-synthesis of the carboxylic acid, potential for side reactions.
2. Catalytic Hydroamidation Phenylpropiolic acid, HCl source, AmineTransition metals (e.g., Au, Pd, Cu), Lewis acidsHigh atom economy, one-pot procedure, potentially fewer steps.Control of regioselectivity and stereoselectivity, catalyst poisoning.
3. Catalytic α-Chlorination 2-Phenylprop-2-enamide, Chlorine sourceOrganocatalysts (e.g., proline derivatives), Transition metalsUtilizes a readily available starting material.Selectivity between α- and β-positions, potential for over-chlorination.
4. From Dichloroalkene 1,1-dichloro-2-phenylethene, AmideTransition metals, Lewis acidsPotential for high stereoselectivity based on non-catalytic precedent.Synthesis of the dichloroalkene precursor, development of a novel catalytic system.

Experimental Protocols (Proposed)

Protocol 1: Catalytic Amidation of 3-Chloro-2-phenylprop-2-enoic Acid

This protocol is based on established iron-catalyzed amidation procedures.

Materials:

  • 3-Chloro-2-phenylprop-2-enoic acid

  • Benzylamine (or other amine)

  • Iron(III) chloride (FeCl₃)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-chloro-2-phenylprop-2-enoic acid (1.0 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add iron(III) chloride (0.1 mmol, 10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Proposed One-Pot Catalytic Hydrochlorination and Amidation of Phenylpropiolamide

This hypothetical protocol is based on known gold-catalyzed hydrofunctionalization of alkynes.

Materials:

  • Phenylpropiolamide

  • A suitable HCl source (e.g., HCl gas, trimethylsilyl chloride)

  • A gold catalyst (e.g., AuCl(PPh₃)/AgOTf)

  • Dichloromethane (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add phenylpropiolamide (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add the gold catalyst precursor, for example, AuCl(PPh₃) (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%).

  • Slowly bubble HCl gas through the solution at 0 °C or add a stoichiometric amount of a suitable HCl source.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better understand the logical flow of the proposed synthetic strategies, the following diagrams illustrate the conceptual relationships between starting materials, key intermediates, and the final product.

G cluster_0 Route 1: Catalytic Amidation cluster_1 Route 2: Catalytic Hydroamidation cluster_2 Route 3: Catalytic α-Chlorination cluster_3 Route 4: From Dichloroalkene 3-Chloro-2-phenylprop-2-enoic acid 3-Chloro-2-phenylprop-2-enoic acid This compound This compound 3-Chloro-2-phenylprop-2-enoic acid->this compound + Amine Catalyst (e.g., FeCl3) Phenylpropiolic acid Phenylpropiolic acid Phenylpropiolic acid->this compound + HCl + Amine Catalyst (e.g., Au(I)) 2-Phenylprop-2-enamide 2-Phenylprop-2-enamide 2-Phenylprop-2-enamide->this compound + Cl source Organocatalyst 1,1-dichloro-2-phenylethene 1,1-dichloro-2-phenylethene 1,1-dichloro-2-phenylethene->this compound + Amide Catalyst

Caption: Overview of potential catalytic routes to this compound.

The following diagram illustrates a generalized workflow for the development and optimization of a catalytic reaction for the synthesis of the target compound.

G start Define Synthetic Target: This compound strategy Select Catalytic Strategy (e.g., Catalytic Amidation) start->strategy materials Procure Starting Materials (e.g., 3-chloro-2-phenylprop-2-enoic acid) strategy->materials catalyst Screen Catalysts (e.g., Lewis Acids, Transition Metals) materials->catalyst conditions Optimize Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions analysis Analyze Product (Yield, Purity, Structure Confirmation) conditions->analysis analysis->catalyst Re-screen if necessary analysis->conditions Re-optimize if necessary scaleup Scale-up Synthesis analysis->scaleup Successful Optimization

Caption: General workflow for developing a catalytic synthesis.

Conclusion and Future Outlook

While a definitive, optimized catalytic protocol for the synthesis of this compound is yet to be established in the literature, the foundational principles of catalysis offer several promising avenues for investigation. The proposed strategies and protocols in this application note serve as a starting point for researchers to explore and develop novel, efficient, and scalable methods for the production of this important pharmaceutical intermediate. Further research and experimentation are crucial to validate and refine these theoretical pathways.

Application Notes and Protocols for the Scale-Up Synthesis of 3-chloro-2-phenylprop-2-enamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 3-chloro-2-phenylprop-2-enamide, a compound of interest for preclinical research due to its potential as a covalent modifier of biological targets. The described synthetic route is a four-step process commencing with the synthesis of 2-phenylacrylic acid (atropic acid), followed by a selective chlorination, conversion to the corresponding acyl chloride, and subsequent amidation. The protocols are designed with scalability in mind, focusing on process efficiency and purity of the final compound. This application note also includes a discussion on the potential mechanism of action of α,β-unsaturated amides as covalent inhibitors and provides illustrative diagrams for the synthetic workflow and a representative biological signaling pathway.

Introduction

Acrylamide derivatives are a significant class of compounds in drug discovery, often employed as electrophilic "warheads" in targeted covalent inhibitors.[1] These compounds can form stable covalent bonds with nucleophilic residues, such as cysteine, on target proteins, leading to irreversible inhibition and prolonged pharmacological effects. The subject of this protocol, this compound, is an α,β-unsaturated amide with potential for such covalent interactions. Its structural features suggest it may serve as a valuable tool for probing biological systems and as a scaffold for the development of novel therapeutics. The following protocols detail a scalable synthesis to produce high-purity this compound for preclinical evaluation.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated below. The initial step involves the formation of 2-phenylacrylic acid. This is followed by the chlorination of the double bond to introduce the chloro-substituent. The resulting carboxylic acid is then activated as an acyl chloride, which is subsequently reacted with ammonia to yield the final amide product.

Synthesis_Overview start Phenylacetic Acid + Formaldehyde step1 Step 1: 2-Phenylacrylic Acid Synthesis start->step1 Base-catalyzed condensation step2 Step 2: Chlorination step1->step2 N-Chlorosuccinimide (NCS) step3 Step 3: Acyl Chloride Formation step2->step3 Thionyl Chloride (SOCl2) step4 Step 4: Amidation step3->step4 Ammonia (NH3) end This compound step4->end

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenylacrylic Acid (Atropic Acid)

This procedure is adapted from a general method for the synthesis of 2-phenylacrylic acids.

Materials:

  • Methyl phenylacetate

  • Paraformaldehyde

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Tetrabutylammonium bromide

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Potassium hydroxide

  • Toluene

Procedure:

  • To a stirred solution of methyl phenylacetate (1.0 eq) and paraformaldehyde (1.2 eq) in DMF, add potassium carbonate (1.5 eq) and a catalytic amount of tetrabutylammonium bromide.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours.

  • Cool the reaction to room temperature and add water and ethyl acetate.

  • Separate the organic layer, wash with water and brine, and concentrate under reduced pressure to obtain crude methyl 2-phenylacrylate.

  • To the crude ester, add a solution of potassium hydroxide (1.5 eq) in water and toluene.

  • Heat the mixture to 80°C and stir for 8 hours.

  • After cooling, separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-phenylacrylic acid.

Step 2: Synthesis of 3-chloro-2-phenylacrylic acid

This protocol employs N-chlorosuccinimide (NCS) for the selective chlorination of the alkene.

Materials:

  • 2-Phenylacrylic acid

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • AIBN (Azobisisobutyronitrile) - radical initiator (catalytic amount)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve 2-phenylacrylic acid (1.0 eq) in acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-chloro-2-phenylacrylic acid.

Step 3: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride

This step involves the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 3-chloro-2-phenylacrylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • DMF (catalytic amount)

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, suspend 3-chloro-2-phenylacrylic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 70°C and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-chloro-2-phenylprop-2-enoyl chloride, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

The final step is the amidation of the acyl chloride with ammonia.

Materials:

  • 3-chloro-2-phenylprop-2-enoyl chloride

  • Ammonia solution (concentrated aqueous or ammonia in dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.

  • Slowly add a concentrated solution of ammonia (excess, e.g., 5-10 eq) to the cooled DCM solution with vigorous stirring. A white precipitate will form.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to obtain the final product of high purity.

Data Presentation

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Methyl phenylacetate2-Phenylacrylic acidK₂CO₃, HCHO, KOHDMF, Toluene8011-1370-80
2 2-Phenylacrylic acid3-chloro-2-phenylacrylic acidNCS, AIBN (cat.)Acetonitrile824-660-70
3 3-chloro-2-phenylacrylic acid3-chloro-2-phenylprop-2-enoyl chlorideSOCl₂, DMF (cat.)Toluene702-3>90 (crude)
4 3-chloro-2-phenylprop-2-enoyl chlorideThis compoundNH₃DCM0 to RT2-375-85

Potential Biological Mechanism of Action

Acrylamide-containing molecules are known to act as covalent inhibitors by undergoing a Michael addition reaction with nucleophilic residues on proteins.[1] The electrophilic β-carbon of the α,β-unsaturated amide is susceptible to attack by the thiol group of a cysteine residue, a common target for covalent inhibitors. This irreversible binding can modulate the activity of the target protein, leading to a sustained biological response. A hypothetical signaling pathway where this compound inhibits a key kinase is depicted below.

Signaling_Pathway cluster_inhibition Mechanism of Covalent Inhibition cluster_pathway Cellular Signaling Cascade TargetKinase Target Kinase (with Cysteine residue) CovalentComplex Kinase-Inhibitor Covalent Complex DownstreamEffector Downstream Effector (e.g., transcription factor) TargetKinase->DownstreamEffector Phosphorylation Inhibitor This compound Inhibitor->CovalentComplex Michael Addition (Cys-S- attack) CovalentComplex->DownstreamEffector Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding & Activation Receptor->TargetKinase Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse Gene Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers can obtain sufficient quantities of high-purity material for preclinical studies. The potential of this compound as a covalent inhibitor warrants further investigation into its biological targets and therapeutic applications. The provided diagrams offer a clear visualization of the synthetic process and a potential mechanism of action, aiding in the conceptual understanding and practical execution of this work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-chloro-2-phenylprop-2-enamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common approach involves a two-step process:

  • Activation of the carboxylic acid: 3-chloro-2-phenylprop-2-enoic acid is converted into a more reactive species, typically an acyl chloride.

  • Amidation: The activated acid derivative is then reacted with an ammonia source to form the final amide product.

Direct coupling of the carboxylic acid with an ammonia source using coupling reagents is also a viable, albeit potentially less common, route for this specific transformation.

Q2: I am observing a low yield of the final product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete conversion of the starting carboxylic acid to the acyl chloride.

  • Side reactions of the acyl chloride, such as hydrolysis from residual moisture.

  • Poor reactivity of the aminating agent.

  • Suboptimal reaction conditions (temperature, solvent, stoichiometry).

  • Product loss during workup and purification.

Q3: What are some common impurities I might encounter?

A3: Potential impurities include:

  • Unreacted 3-chloro-2-phenylprop-2-enoic acid.

  • Side products from the reaction of the acyl chloride with itself or the solvent.

  • Polymerization of the α,β-unsaturated amide product, especially under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting material, the intermediate (if applicable), and the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of the carboxylic acid.- Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in appropriate stoichiometry (typically a slight excess).- Consider adding a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride or thionyl chloride to facilitate the formation of the Vilsmeier reagent, which is a potent acylating agent.
Low reactivity of the aminating agent.- If using aqueous ammonia, ensure the concentration is adequate.- Consider using a more nucleophilic ammonia source, such as ammonium hydroxide or a protected amine followed by deprotection.
Hydrolysis of the acyl chloride intermediate.- Perform the reaction under anhydrous conditions. Use dry solvents and glassware.- Add the aminating agent promptly after the formation of the acyl chloride.
Formation of Multiple Products (Impurities) Side reactions of the acyl chloride.- Control the reaction temperature; acyl chloride formation is often performed at room temperature or slightly elevated temperatures, while the amidation step may benefit from cooling.
Polymerization of the product.- Avoid excessive heating during the reaction and purification steps.- Store the purified product at a low temperature.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.- Optimize the extraction solvent system to maximize the partitioning of the product into the organic phase.- Consider precipitation or crystallization as an alternative to extraction.
Product co-elutes with impurities during chromatography.- Experiment with different solvent systems for column chromatography to improve separation.- Consider recrystallization from a suitable solvent system to purify the product.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This is a common and often effective method for the synthesis of amides from carboxylic acids.

Step 1: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride

  • To a solution of 3-chloro-2-phenylprop-2-enoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) dropwise at room temperature.

  • Add a catalytic amount of dry dimethylformamide (DMF) (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid using TLC.

  • The resulting solution of 3-chloro-2-phenylprop-2-enoyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • Cool the solution of 3-chloro-2-phenylprop-2-enoyl chloride from Step 1 to 0 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (e.g., 28-30%, 2-3 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Amidation using a Coupling Reagent

This method avoids the isolation or in-situ formation of a harsh acyl chloride.

  • Dissolve 3-chloro-2-phenylprop-2-enoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling reagent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour to form the activated acyl-imidazole intermediate.

  • Add a solution of aqueous ammonia (2-3 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Protocol 1, Step 2 (points 5-8).

Data Presentation

Table 1: Effect of Chlorinating Agent on Acyl Chloride Formation

Chlorinating AgentStoichiometry (eq)SolventTemperature (°C)Reaction Time (h)Conversion (%)
Thionyl Chloride1.2Toluene602>95
Oxalyl Chloride1.2DCM251>98
Oxalyl Chloride + cat. DMF1.2DCM250.5>99

Table 2: Comparison of Amidation Conditions

Amidation MethodAmine SourceSolventTemperature (°C)Reaction Time (h)Isolated Yield (%)
Acyl ChlorideAq. NH3 (28%)DCM0 to 25375-85
CDI CouplingAq. NH3 (28%)DMF251260-70

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and scale.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Purification 3_chloro_2_phenylprop_2_enoic_acid 3-chloro-2-phenylprop-2-enoic acid Activation Carboxylic Acid Activation 3_chloro_2_phenylprop_2_enoic_acid->Activation Ammonia_Source Ammonia Source Amidation Amidation Ammonia_Source->Amidation Activation->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or No Product Check_Activation Check Carboxylic Acid Activation Step Start->Check_Activation Activation_OK Activation Confirmed? Check_Activation->Activation_OK Improve_Activation Improve Activation: - Use fresh reagents - Add catalyst (DMF) - Check stoichiometry Activation_OK->Improve_Activation No Check_Amidation Check Amidation Step Activation_OK->Check_Amidation Yes Improve_Activation->Check_Activation Amidation_OK Amidation Conditions Optimal? Check_Amidation->Amidation_OK Improve_Amidation Improve Amidation: - Check ammonia source concentration - Control temperature - Ensure anhydrous conditions Amidation_OK->Improve_Amidation No Check_Workup Review Workup & Purification Amidation_OK->Check_Workup Yes Improve_Amidation->Check_Amidation Optimize_Workup Optimize: - Extraction solvents - Purification method Check_Workup->Optimize_Workup Success Yield Improved Optimize_Workup->Success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

troubleshooting side reactions in the synthesis of 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-phenylprop-2-enamide.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which typically involves the formation of the acid chloride followed by amidation.

Step 1: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride

Reaction Scheme:

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion to acid chloride 1. Inactive chlorinating agent (e.g., thionyl chloride has hydrolyzed).2. Insufficient reaction temperature or time.3. Presence of water in the starting material or solvent.1. Use freshly distilled or a new bottle of thionyl chloride or other chlorinating agent.2. Gradually increase the reaction temperature (e.g., to 70-80 °C) and monitor the reaction by TLC or IR spectroscopy.3. Ensure all glassware is oven-dried and the solvent is anhydrous.
Product is a dark, tarry substance 1. Polymerization of the starting material or product at elevated temperatures.2. Decomposition of the product.1. Add a radical inhibitor, such as hydroquinone, to the reaction mixture.2. Perform the reaction at a lower temperature for a longer period.3. Use a milder chlorinating agent, such as oxalyl chloride, which often allows for lower reaction temperatures.
Difficult to remove excess chlorinating agent 1. High boiling point of the chlorinating agent (e.g., thionyl chloride).1. Use a rotary evaporator under high vacuum.2. Co-evaporate with an inert, high-boiling solvent like toluene to azeotropically remove the excess reagent.

Step 2: Synthesis of this compound

Reaction Scheme:

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired amide 1. Incomplete reaction.2. Hydrolysis of the acid chloride back to the carboxylic acid.3. Formation of side products.1. Ensure an excess of ammonia is used.2. Add the acid chloride slowly to a cold (0-5 °C) solution of ammonia to minimize hydrolysis and side reactions.3. Use an anhydrous solvent for the reaction.
Formation of a white precipitate that is not the product 1. The precipitate is likely ammonium chloride (NH₄Cl), a byproduct of the reaction.1. This is expected. The product can be isolated by filtration to remove the ammonium chloride, followed by extraction and purification of the filtrate.
Product is an insoluble polymer 1. Polymerization of the acrylamide product, which can be initiated by acidic or basic conditions or heat.1. Maintain a low reaction temperature.2. Work up the reaction promptly to isolate the product.3. Store the purified product at a low temperature and consider adding a polymerization inhibitor if it will be stored for an extended period.
Presence of an unexpected aromatic, nitrogen-containing impurity 1. Possible formation of a pyrazine derivative through self-condensation of an α-halo carbonyl intermediate under basic conditions.1. Use a non-nucleophilic base if a base is required in addition to ammonia.2. Control the reaction temperature and time to minimize side reactions.3. Purify the product using column chromatography.
Product contains the corresponding carboxylic acid 1. Hydrolysis of the unreacted acid chloride during workup.1. Ensure the workup is performed quickly and at a low temperature.2. Use a biphasic extraction with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the synthesis of 3-chloro-2-phenylprop-2-enoyl chloride?

A1: Thionyl chloride (SOCl₂) is commonly used and effective. However, it requires elevated temperatures for the reaction to proceed at a reasonable rate, which can sometimes lead to polymerization or decomposition. Oxalyl chloride is a milder alternative that can often be used at lower temperatures, potentially reducing the formation of side products.

Q2: How can I monitor the progress of the reaction to form the acid chloride?

A2: The reaction can be monitored by taking small aliquots from the reaction mixture and carefully quenching them with an alcohol (e.g., methanol or ethanol). The resulting ester can then be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of conversion of the starting carboxylic acid.

Q3: Why is it important to use an excess of ammonia in the amidation step?

A3: Using an excess of ammonia serves two purposes. Firstly, it acts as the nucleophile to react with the acid chloride to form the amide. Secondly, it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the ammonia and driving the reaction to completion.

Q4: My final product is a sticky solid that is difficult to handle. How can I improve its crystallinity?

A4: A sticky or oily product often indicates the presence of impurities. Purification by column chromatography is the most effective method to remove these impurities. After purification, recrystallization from a suitable solvent system can help to obtain a crystalline solid. Common solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.

Q5: Can I use an amine other than ammonia for the amidation step?

A5: Yes, primary and secondary amines can be used to synthesize the corresponding N-substituted amides. The reaction conditions would be similar, but it is important to note that the reactivity of the amine will influence the reaction rate and potentially the side product profile.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-phenylprop-2-enoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, toluene can be added and co-evaporated.

  • The resulting crude 3-chloro-2-phenylprop-2-enoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • In a separate flask, prepare a concentrated solution of ammonia in an anhydrous solvent such as dioxane or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 3-chloro-2-phenylprop-2-enoic_acid 3-chloro-2-phenylprop-2-enoic acid 3-chloro-2-phenylprop-2-enoyl_chloride 3-chloro-2-phenylprop-2-enoyl chloride 3-chloro-2-phenylprop-2-enoic_acid->3-chloro-2-phenylprop-2-enoyl_chloride + SOCl₂ SOCl2 SOCl₂ This compound This compound 3-chloro-2-phenylprop-2-enoyl_chloride->this compound + NH₃ Ammonia NH₃

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_side Potential Side Reactions Main_Reaction Desired Reaction Path Polymerization Polymerization Main_Reaction->Polymerization High Temp / Impurities Hydrolysis Hydrolysis of Acid Chloride Main_Reaction->Hydrolysis Presence of Water Pyrazine_Formation Pyrazine Formation Main_Reaction->Pyrazine_Formation Excess Base / High Temp Dimerization Dimerization Main_Reaction->Dimerization Radical Initiators

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product No_Reaction No Reaction Start->No_Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions Analyze_Impurities Characterize Impurities (NMR, MS) Impure_Product->Analyze_Impurities Check_Reagents Check Reagent Quality No_Reaction->Check_Reagents Adjust_Stoichiometry Adjust Reagent Stoichiometry Check_Reagents->Adjust_Stoichiometry Reagents OK Check_Conditions->Adjust_Stoichiometry Conditions OK Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Analyze_Impurities->Optimize_Purification Solution Problem Resolved Optimize_Purification->Solution Adjust_Stoichiometry->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Optimization of 3-Chloro-2-phenylprop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-chloro-2-phenylprop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common and effective method for synthesizing this compound involves a two-step process. The first step is the conversion of 2-phenyl-3-chloro-2-propenoic acid to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the resulting acid chloride with an amine source, such as ammonia.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters that significantly influence the yield and purity of this compound are:

  • Temperature: Both the chlorination and amidation steps are temperature-sensitive.

  • Choice of Solvent: The solvent affects the solubility of reactants and can influence reaction rates.

  • Stoichiometry of Reagents: The molar ratios of the acid, chlorinating agent, and amine are crucial for maximizing product formation and minimizing byproducts.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to degradation.

  • Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the acid chloride intermediate.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, intermediate, and product. The spots can be visualized under UV light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the acid chloride intermediate. 2. Hydrolysis of the acid chloride due to moisture. 3. Low reactivity of the amine. 4. Sub-optimal reaction temperature.1. Increase the amount of chlorinating agent (e.g., thionyl chloride) or extend the reaction time for the first step. 2. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. If using a complex amine, consider a more reactive amine source or the use of a catalyst. For the target molecule, aqueous ammonia is typically used. 4. Optimize the temperature for both steps. The chlorination step may require gentle heating, while the amidation is often performed at a lower temperature.
Presence of Multiple Byproducts 1. Side reactions due to high temperatures. 2. Polymerization of the α,β-unsaturated system. 3. Reaction of the product with the starting material.1. Lower the reaction temperature, particularly during the amidation step. 2. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. 3. Use a slow addition of the acid chloride to the amine solution to maintain a low concentration of the acid chloride.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography.1. Choose a different solvent for extraction or precipitation. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative purification method.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenyl-3-chloro-2-propenoic acid (1.0 eq).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Gently heat the reaction mixture to 50-60°C and stir for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-chloro-2-phenylprop-2-enoyl chloride is used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Cool a solution of aqueous ammonia (3.0 eq) in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride from the previous step in an anhydrous solvent (e.g., dichloromethane).

  • Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Temperature for Amidation

EntryTemperature (°C)Reaction Time (h)Yield (%)
1-10375
20285
325 (Room Temp)1.582
440170 (with byproducts)

Table 2: Effect of Solvent on Amidation Yield

EntrySolventYield (%)
1Dichloromethane (DCM)85
2Tetrahydrofuran (THF)80
3Diethyl Ether78
4Acetonitrile72

Visualizations

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start 2-phenyl-3-chloro-2-propenoic acid process1 Heat (50-60°C) Stir (2-3h) start->process1 reagent1 Thionyl Chloride (SOCl₂) reagent1->process1 intermediate 3-chloro-2-phenylprop-2-enoyl chloride process1->intermediate process2 Add dropwise at 0°C Stir (1-2h) intermediate->process2 reagent2 Aqueous Ammonia reagent2->process2 product This compound process2->product

Caption: General workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Product Yield? cause1 Incomplete Acid Chloride Formation? start->cause1 Yes cause2 Moisture Contamination? start->cause2 Yes cause3 Sub-optimal Temperature? start->cause3 Yes solution1 Increase SOCl₂ or reaction time cause1->solution1 Likely solution2 Use dry glassware & anhydrous solvents under inert atmosphere cause2->solution2 Likely solution3 Optimize temperature for each step (see Table 1) cause3->solution3 Likely

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Purification of Crude 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-chloro-2-phenylprop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities can include unreacted starting materials such as cinnamoyl chloride derivatives, the corresponding carboxylic acid (3-chloro-2-phenylprop-2-enoic acid) formed by hydrolysis of the amide or acid chloride precursor, and side-products from the synthesis, which could arise from reactions involving the solvent or base used.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try the following:

  • Increase the amount of the solubilizing solvent to ensure the compound stays in solution longer at a lower temperature.

  • Add a co-solvent in which the compound is less soluble to gently induce crystallization.

  • Ensure a slow cooling rate. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]

Q4: I am not getting good separation during flash column chromatography. What can I do to improve it?

A4: Poor separation in flash chromatography can be addressed by:

  • Optimizing the solvent system. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.

  • Using a shallower solvent gradient during elution.

  • Ensuring proper column packing to avoid channeling.

  • Checking the loading technique. Dry loading the crude product onto silica gel is often preferable for polar compounds to improve band sharpness.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. Incorrect solvent choice.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents like ethanol, isopropanol, or a mixture such as hexane/ethyl acetate.
No crystals form upon cooling. Solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution.[1] If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.
The cooling process is too fast.Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small excess of hot solvent before filtering to prevent premature crystallization.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Compound elutes too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound does not move from the baseline (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol to the eluent might be necessary.
Poor separation between the product and impurities. Inappropriate solvent system.Perform a thorough TLC analysis with different solvent mixtures to find an eluent that provides good separation between your product and the impurities.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel (e.g., acidic or basic functional groups).For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added.
The sample was not loaded properly.For better resolution, dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A common system to start with is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica gel is well-settled and the top surface is level. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better results, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the column. Add another thin layer of sand over the sample.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the elution process. Collect fractions in test tubes.

  • Gradient Elution (if necessary): If the separation is not optimal with a single solvent mixture, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques
Technique Starting Purity (Hypothetical) Final Purity (Hypothetical) Yield (Hypothetical) Primary Impurities Removed
Recrystallization (Ethanol) 85%98%75%Starting materials, slightly soluble side-products.
Flash Chromatography (Hexane/Ethyl Acetate) 85%>99%85%Closely related side-products, colored impurities.

Visualizations

PurificationWorkflow cluster_start Start cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end End crude Crude this compound decision Assess Impurity Profile & Desired Purity crude->decision recrystallization Recrystallization decision->recrystallization High initial purity, crystalline solid chromatography Flash Column Chromatography decision->chromatography Complex mixture, high purity needed filtration Filtration & Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product analysis Fraction Analysis (TLC) chromatography->analysis evaporation Solvent Evaporation analysis->evaporation evaporation->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No concentrate Boil off excess solvent no_crystals->concentrate add_solvent Add more solvent oiling_out->add_solvent min_solvent Use minimum hot solvent low_yield->min_solvent scratch Scratch flask concentrate->scratch seed Add seed crystal scratch->seed seed->success slow_cool Ensure slow cooling add_solvent->slow_cool slow_cool->success preheat Pre-heat filtration apparatus min_solvent->preheat preheat->success

Caption: Troubleshooting logic for recrystallization issues.

References

minimizing dimer formation in 3-chloro-2-phenylprop-2-enamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-2-phenylprop-2-enamide. The primary focus is on minimizing the formation of unwanted dimer byproducts during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimer formation in reactions involving this compound?

A1: Dimer formation in reactions with this compound, an α,β-unsaturated amide, is typically attributed to two primary mechanisms: Michael addition and radical polymerization. In a Michael-type addition, the amide nitrogen of one molecule can act as a nucleophile, attacking the electron-deficient β-carbon of another molecule. Radical polymerization can be initiated by trace impurities, heat, or light, leading to oligomerization.

Q2: How does the choice of base influence dimerization?

A2: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are generally preferred to avoid acting as an initiator for Michael addition. However, even non-nucleophilic bases can deprotonate the amide N-H, increasing its nucleophilicity and promoting dimerization. It is crucial to use the minimum effective amount of base.

Q3: Can temperature and concentration affect the rate of dimer formation?

A3: Yes, both temperature and concentration play a significant role. Higher temperatures can accelerate the rate of both desired reactions and undesired side reactions, including dimerization. Increased concentration of the this compound starting material can lead to a higher probability of intermolecular reactions, thus favoring dimer formation.

Q4: Are there any specific analytical techniques to identify and quantify dimer formation?

A4: Dimer formation can be monitored and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful for identifying the mass of the dimer, confirming its presence. NMR can provide structural information to elucidate the nature of the dimeric linkage.

Troubleshooting Guide

Issue 1: I am observing a significant amount of a high-molecular-weight byproduct corresponding to a dimer of my starting material. How can I minimize this?

Possible Causes and Solutions:

  • Michael Addition Dimerization: The amide nitrogen of one molecule of this compound may be acting as a nucleophile and attacking the β-carbon of another molecule. This is often promoted by basic conditions.

    • Solution 1: Optimize the Base. If your reaction requires a base, consider switching to a bulkier, non-nucleophilic base (e.g., DBU, Proton-Sponge®). Use the minimum stoichiometric amount required for your reaction.

    • Solution 2: Lower the Reaction Temperature. Reducing the temperature can slow down the rate of the Michael addition more significantly than the desired reaction.

    • Solution 3: Reduce the Concentration. Perform the reaction at a lower concentration to decrease the frequency of intermolecular collisions that lead to dimerization.

  • Radical Polymerization: Trace impurities, exposure to light, or elevated temperatures can initiate radical polymerization of the electron-deficient alkene.

    • Solution 1: Add a Radical Inhibitor. Introduce a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture.

    • Solution 2: Degas the Solvent. Remove dissolved oxygen, which can promote radical formation, by degassing the solvent (e.g., by bubbling with an inert gas like argon or nitrogen).

    • Solution 3: Protect from Light. Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photo-initiation of radical pathways.

Issue 2: My reaction is sluggish at lower temperatures, but increasing the temperature leads to significant dimer formation. How can I improve the yield of my desired product?

Possible Cause and Solution:

  • Compromise between Reaction Rate and Selectivity: This is a common challenge in organic synthesis.

    • Solution 1: Catalyst Screening. If your reaction is catalytic (e.g., a cross-coupling reaction), screen different catalysts and ligands. A more active catalyst system may allow you to achieve a good reaction rate at a lower temperature where dimerization is less pronounced.

    • Solution 2: Gradual Addition. Instead of adding all the this compound at the beginning of the reaction, add it slowly over a period of time using a syringe pump. This will maintain a low instantaneous concentration of the starting material, disfavoring dimerization.

Experimental Protocols

Protocol 1: Screening of Radical Inhibitors to Minimize Dimer Formation

This protocol is designed to evaluate the effectiveness of different radical inhibitors in a generic reaction involving this compound.

  • Reaction Setup: In parallel reaction vials, add your substrate, this compound (1.0 eq), catalyst, and any other reagents.

  • Inhibitor Addition: To each vial, add a different radical inhibitor from a stock solution. Include a control reaction with no inhibitor.

    • Vial 1: No inhibitor (Control)

    • Vial 2: Butylated hydroxytoluene (BHT) (0.01 eq)

    • Vial 3: Hydroquinone (0.01 eq)

    • Vial 4: TEMPO (0.01 eq)

  • Solvent and Degassing: Add the chosen reaction solvent, which has been previously degassed by bubbling with argon for 30 minutes.

  • Reaction Conditions: Stir the reactions at the desired temperature, protected from light.

  • Monitoring and Analysis: Take aliquots from each reaction at regular intervals (e.g., 1h, 2h, 4h, 24h) and analyze by HPLC or LC-MS to determine the ratio of the desired product to the dimer.

Protocol 2: Optimization of Base and Concentration

This protocol aims to find the optimal base and concentration to suppress Michael addition-mediated dimerization.

  • Reaction Matrix Setup: Design a matrix of experiments in parallel reactors varying the base and the concentration of this compound.

  • Parameter Variation:

    • Bases: Screen a panel of bases, for example, a strong, non-nucleophilic amine (e.g., DBU), an inorganic base (e.g., K₂CO₃), and a bulky phosphazene base.

    • Concentration: For each base, run the reaction at three different concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M).

  • Standard Conditions: Keep all other reaction parameters (temperature, stoichiometry of other reagents, reaction time) constant across all experiments.

  • Analysis: After the specified reaction time, quench the reactions and analyze the product distribution by HPLC or NMR to identify the conditions that provide the highest yield of the desired product with the lowest amount of dimer.

Data Presentation

Table 1: Hypothetical Results for Screening of Radical Inhibitors

EntryInhibitorDesired Product Yield (%)Dimer Yield (%)
1None (Control)6530
2BHT8510
3Hydroquinone8212
4TEMPO887

Table 2: Hypothetical Results for Optimization of Base and Concentration

EntryBaseConcentration (M)Desired Product Yield (%)Dimer Yield (%)
1DBU0.17025
2DBU0.058015
3DBU0.01858
4K₂CO₃0.16035
5K₂CO₃0.057222
6K₂CO₃0.017815

Visualizations

Michael_Addition_Dimerization start1 This compound (Molecule 1) deprotonated_amide Deprotonated Amide (Nucleophile) start1->deprotonated_amide start2 This compound (Molecule 2) enolate_intermediate Enolate Intermediate start2->enolate_intermediate base Base base->deprotonated_amide Deprotonation deprotonated_amide->enolate_intermediate Nucleophilic Attack on Molecule 2 dimer Dimer Product enolate_intermediate->dimer Protonation

Caption: Hypothesized Michael addition dimerization pathway.

Radical_Dimerization initiator Radical Initiator (e.g., impurity, light) propagating_radical1 Propagating Radical 1 initiator->propagating_radical1 Initiation start_molecule This compound start_molecule->propagating_radical1 dimer_radical Dimer Radical start_molecule->dimer_radical propagating_radical1->dimer_radical Reaction with another monomer propagating_radical2 Propagating Radical 2 dimer_product Dimer Product dimer_radical->dimer_product Termination

Caption: Hypothesized radical-initiated dimerization pathway.

Troubleshooting_Workflow start Dimer Formation Observed check_base Is a base used? start->check_base optimize_base Optimize Base: - Use non-nucleophilic base - Reduce stoichiometry check_base->optimize_base Yes check_temp Is reaction at high temp? check_base->check_temp No optimize_base->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_conc Is concentration high? check_temp->check_conc No lower_temp->check_conc lower_conc Reduce Concentration or Use Slow Addition check_conc->lower_conc Yes check_radical Consider Radical Pathway check_conc->check_radical No lower_conc->check_radical add_inhibitor Add Radical Inhibitor (e.g., BHT, TEMPO) check_radical->add_inhibitor degas_solvent Degas Solvent add_inhibitor->degas_solvent protect_light Protect from Light degas_solvent->protect_light end Dimer Minimized protect_light->end

Technical Support Center: Catalyst Poisoning in Reactions with 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during chemical reactions involving 3-chloro-2-phenylprop-2-enamide.

Troubleshooting Guides

Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms: The reaction fails to proceed to completion, stalls at low conversion, or does not start at all. Analysis of the reaction mixture shows mainly unreacted starting material.

Possible Cause: Poisoning of the palladium catalyst is a common cause for the failure of cross-coupling reactions. The catalyst's active sites can be blocked or altered by various impurities.

Troubleshooting Steps:

  • Identify Potential Poison Sources:

    • Starting Materials: Impurities in this compound or the coupling partner can poison the catalyst. A common culprit in related Suzuki coupling reactions has been identified as elemental sulfur.[1] Other potential poisons include residual reagents from previous synthetic steps.

    • Solvents: Trace impurities in the solvent, such as 2,3-dihydrofurane or maleic anhydride in THF, can strongly poison palladium catalysts.[2] Ensure the use of high-purity, degassed solvents.

    • Reagents: Excess cyanide can deactivate palladium catalysts by forming inactive complexes like [(CN)4Pd]2-.[3][4][5] Halides, phosphates, and phosphites can also act as poisons.[6]

    • Atmosphere: While many Heck reactions are robust, it is advisable to limit oxygen access when using arylphosphines as ligands to prevent their oxidation.[7]

  • Analytical Verification:

    • Analyze starting materials for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Monitor the reaction kinetics. A sharp decrease in reaction rate after an initial period may indicate the in-situ formation of a poison or the consumption of a protecting species.

  • Corrective Actions:

    • Purification: Purify starting materials and solvents. Recrystallization of solids and distillation of liquid reagents and solvents can remove non-volatile impurities. Passing solvents through a column of activated alumina can remove polar impurities.

    • Ligand Selection: In some cases, the addition of a ligand like triphenylphosphine can mitigate the effects of certain poisons.[2]

    • Catalyst Loading: Increasing the catalyst loading might overcome minor poisoning effects, but this is not a cost-effective or ideal solution.

    • "Sulfur-Free" Synthesis: If sulfur is identified as the poison, consider developing a synthesis route for your starting materials that avoids sulfur-containing reagents.[1]

Issue 2: Incomplete or Slow Hydrogenation of the Alkene Moiety

Symptoms: The hydrogenation of the double bond in this compound is sluggish or stops before full conversion.

Possible Cause: Deactivation of the hydrogenation catalyst (e.g., Palladium, Rhodium, Ruthenium) by poisons.

Troubleshooting Steps:

  • Identify Potential Poison Sources:

    • Amine Products: The amine or amide products of the reaction can themselves act as catalyst poisons, leading to product inhibition.[8]

    • Substrate Impurities: Sulfur-containing compounds are notorious poisons for many hydrogenation catalysts.

    • Solvent and Reagents: Ensure high purity of the solvent and hydrogen gas.

  • Analytical Verification:

    • Use in-situ reaction monitoring (e.g., NMR spectroscopy) to observe if the reaction rate decreases as the product concentration increases, which would suggest product inhibition.

  • Corrective Actions:

    • Catalyst Choice: Some catalysts are more resistant to poisoning than others. For hydrogenation of amides, molybdenum pincer complexes have shown good selectivity and performance.[9]

    • Reaction Conditions: Adjusting temperature and pressure can sometimes overcome partial catalyst deactivation.

    • In-situ Product Removal/Derivatization: If product inhibition is confirmed, consider strategies to remove the product as it is formed or to perform an in-situ derivatization to a less coordinating species. For example, in some cases, the amino group of a hydrogenation product can be acylated in situ to prevent it from poisoning the catalyst.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: Based on reactions with similar compounds, the most common poisons for catalysts typically used with this substrate (e.g., palladium, rhodium, ruthenium) include:

  • Sulfur compounds: Elemental sulfur and organosulfur compounds are potent poisons.[1][6]

  • Halides, cyanides, sulfides, sulfites, phosphates, and phosphites: These inorganic anions can strongly adsorb to metal surfaces and deactivate the catalyst.[6]

  • Organic functional groups: Nitriles, nitro compounds, and some nitrogen-containing heterocycles can act as poisons.[6]

  • Solvent impurities: Trace contaminants in solvents can significantly impact catalytic activity.[2]

  • Reaction products: The amine or amide products formed during hydrogenation can sometimes inhibit the catalyst.[8]

Q2: My palladium-catalyzed reaction is not working. How can I determine if catalyst poisoning is the issue?

A2: A systematic approach can help diagnose catalyst poisoning:

  • Run a control reaction: Use a well-characterized, high-purity substrate and reagents that have previously worked to ensure your catalyst and general setup are active.

  • Analyze your starting materials: Use analytical techniques like GC-MS, HPLC, or NMR to check for impurities in your this compound and other reagents.

  • Spiking experiment: Intentionally add a small amount of a suspected poison to a reaction that is known to work. A significant drop in performance would indicate sensitivity to that poison.

  • Monitor reaction progress: A reaction that starts and then abruptly stops is a classic sign of catalyst poisoning.

Q3: Can I regenerate a poisoned catalyst?

A3: Catalyst regeneration is sometimes possible but depends on the nature of the poison and the catalyst.

  • Thermal Regeneration: Heating the catalyst can sometimes decompose accumulated poisons.

  • Chemical Regeneration: Washing the catalyst with a reactive gas or solution can clean the surface. It's important to note that severe poisoning may be irreversible.

Q4: Are there any "poison-resistant" catalysts I can use?

A4: While no catalyst is completely immune to poisoning, some are more robust than others. The choice depends on the specific reaction and the suspected poison. For instance, certain ligand designs in palladium catalysis can offer some protection against deactivation. Researching catalysts specifically designed for challenging substrates or those known to be tolerant to certain functional groups is recommended.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of catalyst poisoning and the effectiveness of troubleshooting steps.

Table 1: Effect of Sulfur Poisoning on a Suzuki Coupling Reaction

EntryCatalyst Loading (mol%)Sulfur Impurity (ppm)Conversion after 4h (%)
11098
211045
3150<5
421075

Table 2: Impact of Solvent Purity on Heck Reaction Yield

EntrySolventPurityYield after 6h (%)
1THFStandard Grade65
2THFHigh Purity, Degassed95
3THF (Standard) + 200 ppm Dihydrofurane-20

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Catalyst Poisoning "Spiking" Experiment

  • Set up a standard reaction as described in Protocol 1, using high-purity reagents and solvent.

  • In a parallel reaction, add a known amount of the suspected poison (e.g., a solution of elemental sulfur in the reaction solvent) at the beginning of the reaction.

  • Run both reactions under identical conditions.

  • Compare the reaction rates and final conversions to determine the effect of the added substance.

Visualizations

Catalyst_Poisoning_Troubleshooting start Low or No Reaction Conversion check_catalyst Is the catalyst active? (Run control reaction) start->check_catalyst check_catalyst->start No, replace catalyst check_impurities Suspect Poisoning: Analyze Starting Materials & Solvents check_catalyst->check_impurities Yes purify Purify Reagents and Solvents check_impurities->purify change_catalyst Change Catalyst or Ligand check_impurities->change_catalyst optimize Optimize Reaction Conditions (Temperature, Concentration) check_impurities->optimize success Successful Reaction purify->success change_catalyst->success optimize->success

Caption: Troubleshooting workflow for low reaction conversion.

Palladium_Catalytic_Cycle_Poisoning Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X InactivePd Inactive Pd-Poison Complex Pd0->InactivePd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation or Carbopalladation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Poison Poison (e.g., Sulfur, CN-) Poison->Pd0

Caption: Palladium catalytic cycle showing poison intervention.

References

identifying and characterizing byproducts of 3-chloro-2-phenylprop-2-enamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-phenylprop-2-enamide.

Troubleshooting Guide

Difficulties during the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions. This guide addresses common issues encountered during a plausible synthetic route involving the Vilsmeier-Haack reaction of 2-phenylacetamide.

Plausible Synthetic Route: The synthesis is likely to proceed via the reaction of 2-phenylacetamide with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Diagram of Plausible Synthetic Pathway

Synthesis_Pathway 2-Phenylacetamide 2-Phenylacetamide Intermediate Iminium Salt Intermediate 2-Phenylacetamide->Intermediate Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent can decompose if exposed to moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled or high-purity POCl₃ and anhydrous DMF.
2. Insufficient Reaction Temperature: The reaction may require heating to proceed at an adequate rate.- After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), try gradually increasing the temperature of the reaction mixture, for example, to 60-80 °C, and monitor the progress by TLC or LC-MS.
3. Poor Quality Starting Material: Impurities in the 2-phenylacetamide can interfere with the reaction.- Recrystallize the 2-phenylacetamide before use.- Confirm the purity of the starting material by melting point determination or spectroscopic methods.
Formation of a White Precipitate During Workup That Is Not the Product 1. Incomplete Hydrolysis: The iminium salt intermediate may not have been fully hydrolyzed.- Ensure the quenching step with a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) is thorough. Stir vigorously for an adequate amount of time.
2. Precipitation of Inorganic Salts: Byproducts from the Vilsmeier reagent (phosphates) can precipitate.- Wash the organic extract thoroughly with water to remove water-soluble inorganic salts.
Presence of a Significant Amount of Nitrile Byproduct 1. Dehydration of the Amide: POCl₃ is a strong dehydrating agent and can convert the primary amide to a nitrile.- Use the minimum effective amount of POCl₃.- Maintain a lower reaction temperature to favor the Vilsmeier reaction over dehydration.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Byproducts or residual solvent can prevent crystallization.- Purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.- Attempt trituration with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to induce crystallization.
Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Starting material may still be present.- Increase the reaction time or temperature and monitor by TLC.
2. Formation of Multiple Byproducts: Side reactions may be occurring.- Re-evaluate the reaction conditions (temperature, stoichiometry of reagents).- Isolate and characterize the major byproducts to understand the side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The most probable byproducts include:

  • 2-phenyl-3-chloroprop-2-enenitrile: Formed by the dehydration of the amide functional group by POCl₃.

  • Unreacted 2-phenylacetamide: Resulting from an incomplete reaction.

  • Hydrolysis products of intermediates: Incomplete reaction or improper workup can lead to various partially reacted species.

Compound Molecular Formula Molecular Weight ( g/mol )
This compound C₉H₈ClNO181.62
2-phenyl-3-chloroprop-2-enenitrile C₉H₆ClN163.61
2-phenylacetamide C₈H₉NO135.16

Q2: How can I characterize the final product and identify potential byproducts?

A2: A combination of spectroscopic and chromatographic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and assessing the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components of the reaction mixture and obtain their mass spectra, which is useful for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of major impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product and byproducts (e.g., C=O stretch of the amide, C≡N stretch of the nitrile).

Q3: What are the expected key signals in the ¹H NMR spectrum of this compound?

  • A multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the protons of the phenyl group.

  • A singlet for the olefinic proton.

  • Two broad singlets for the -NH₂ protons of the amide group.

Q4: What are the characteristic peaks I should look for in the mass spectrum of this compound?

A4: Based on its structure, you would expect to see:

  • The molecular ion peak (M⁺) at m/z 181 and a characteristic M+2 peak at m/z 183 with an intensity of about one-third of the M⁺ peak, due to the ³⁷Cl isotope.

  • Fragmentation patterns may include the loss of Cl, CONH₂, or other small fragments.

Q5: What is the likely mechanism for the formation of this compound from 2-phenylacetamide?

A5: The reaction likely proceeds through a Vilsmeier-Haack type mechanism.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Amide cluster_2 Product Formation DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Amide 2-Phenylacetamide Enolate Enolate Intermediate Amide->Enolate Deprotonation Iminium_Adduct Iminium Adduct Enolate->Iminium_Adduct + Vilsmeier Reagent Chlorinated_Intermediate Chlorinated Intermediate Iminium_Adduct->Chlorinated_Intermediate Rearrangement & Elimination Product This compound Chlorinated_Intermediate->Product Hydrolysis

Caption: A simplified mechanism for the Vilsmeier-Haack reaction.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, the following general procedure for a Vilsmeier-Haack reaction on an active methylene compound can be adapted. Note: This is a hypothetical procedure and should be optimized with appropriate safety precautions.

Synthesis of this compound (General Procedure)

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Reaction: Dissolve 2-phenylacetamide (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Workflow for Byproduct Identification

Byproduct_ID_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis Crude_Product->TLC Column_Chromatography Column Chromatography TLC->Column_Chromatography Determine Separation Strategy Fractions Collect Fractions Column_Chromatography->Fractions Pure_Product Main Product Fraction Fractions->Pure_Product Byproduct_Fractions Impurity Fractions Fractions->Byproduct_Fractions Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Analysis Byproduct_Fractions->Analysis

Caption: Workflow for the isolation and identification of byproducts.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-chloro-2-phenylprop-2-enamide and Other Michael Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-chloro-2-phenylprop-2-enamide as a Michael acceptor against a range of other commonly used Michael acceptors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its relative reactivity, supported by available experimental data and detailed protocols. This information is crucial for applications in covalent inhibitor design, chemical biology, and materials science where precise control over reactivity is paramount.

Introduction to Michael Acceptors and their Reactivity

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic chemistry with broad applications in drug discovery and materials science. The reactivity of a Michael acceptor is a critical parameter that dictates its suitability for a specific application. Overly reactive compounds can lead to off-target effects and toxicity, while insufficient reactivity can result in incomplete reactions or lack of efficacy. Therefore, a quantitative understanding of the factors governing the reactivity of Michael acceptors is essential.

The reactivity of a Michael acceptor is primarily influenced by the electronic and steric properties of the substituents on the α,β-unsaturated system. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, thereby increasing the reaction rate with nucleophiles. Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, leading to a decrease in reactivity.

Comparative Reactivity of Michael Acceptors

To provide a quantitative comparison, we have compiled kinetic data for the reaction of various Michael acceptors with the biological thiol glutathione (GSH), a common nucleophile used to assess the reactivity of electrophiles under physiologically relevant conditions. The second-order rate constants (k) and reaction half-lives (t½) are presented in the tables below.

Acrylamide Derivatives

Acrylamides are a widely used class of Michael acceptors in drug discovery, particularly for the development of targeted covalent inhibitors. Their reactivity can be finely tuned by modifying the substituents on the nitrogen atom and the α- and β-positions of the double bond.

Michael AcceptorStructureSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Half-Life (t½) with 10 mM GSH (min)
This compound (Estimated) Not available Estimated to be high Estimated to be short
Acrylamide0.0025775
N-Methylacrylamide0.00111550
N,N-Dimethylacrylamide0.000523100
N-Phenylacrylamide0.0033850
α-ChloroacrylamideSignificantly higher than acrylamideSignificantly shorter than acrylamide

Note: The reactivity of this compound is estimated to be high due to the presence of the electron-withdrawing α-chloro substituent. The phenyl group at the β-position may have a moderating effect on reactivity compared to a simple α-chloroacrylamide due to steric hindrance and potential electronic effects.

Other Common Michael Acceptors

For a broader context, the reactivity of this compound can be compared with other classes of Michael acceptors.

Michael AcceptorStructureSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Half-Life (t½) with 10 mM GSH (min)
Methyl acrylate0.02577.5
Acrolein0.257.75
Methyl vinyl ketone0.1115.5
Maleimide1.011.55

Experimental Protocols

The following is a generalized protocol for determining the reactivity of Michael acceptors with glutathione (GSH). Specific parameters may need to be optimized for individual compounds.

Determination of Second-Order Rate Constants for the Reaction of Michael Acceptors with Glutathione

Objective: To quantify the reactivity of a Michael acceptor by determining the second-order rate constant for its reaction with GSH.

Materials:

  • Michael acceptor of interest

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic co-solvent (e.g., acetonitrile or DMSO, if required for solubility)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Michael acceptor in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a fresh stock solution of GSH in phosphate buffer.

  • Kinetic Assay:

    • In a temperature-controlled cuvette or reaction vial, add the phosphate buffer and the Michael acceptor stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding the GSH stock solution to achieve a final concentration in excess of the Michael acceptor (e.g., 1 mM).

    • Monitor the reaction progress over time by measuring the decrease in the absorbance of the Michael acceptor at its λmax using a UV-Vis spectrophotometer, or by quantifying the disappearance of the starting material and the appearance of the product using HPLC.

  • Data Analysis:

    • Under pseudo-first-order conditions ([GSH] >> [Michael Acceptor]), the reaction will follow first-order kinetics.

    • Plot the natural logarithm of the concentration of the Michael acceptor versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of GSH: k = k_obs / [GSH]

Signaling Pathways and Experimental Workflows

The interaction of Michael acceptors with biological nucleophiles is a key mechanism in both therapeutic intervention and toxicity. The following diagrams illustrate a generic signaling pathway affected by a covalent inhibitor and a typical experimental workflow for evaluating the reactivity of Michael acceptors.

G Signaling Pathway Inhibition by a Michael Acceptor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate TranscriptionFactor Transcription Factor PhosphorylatedSubstrate->TranscriptionFactor Activates MichaelAcceptor Michael Acceptor (e.g., this compound) MichaelAcceptor->Kinase2 Covalent Inhibition (binds to Cys residue) GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Inhibition of a kinase signaling pathway by a Michael acceptor.

G Experimental Workflow for Michael Acceptor Reactivity cluster_0 Preparation cluster_1 Kinetic Assay cluster_2 Data Analysis cluster_3 Comparison A Synthesize/Obtain Michael Acceptors B Prepare Stock Solutions (Compound and GSH) A->B C Incubate Michael Acceptor with excess GSH at 37°C B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Determine Pseudo-First-Order Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k) E->F G Compare Reactivity of Different Michael Acceptors F->G

Caption: Workflow for determining and comparing Michael acceptor reactivity.

Conclusion

The reactivity of this compound as a Michael acceptor is predicted to be significantly higher than that of simple acrylamides due to the presence of the electron-withdrawing α-chloro substituent. This enhanced reactivity makes it a potentially potent covalent modifier. However, the steric bulk of the β-phenyl group may modulate this reactivity. For drug development applications, this positions this compound in a class of highly reactive covalent warheads, where careful consideration of target selectivity and potential for off-target reactions is crucial. The provided experimental protocols offer a standardized method for quantitatively assessing its reactivity and comparing it with other Michael acceptors, enabling a more informed selection process for specific research and development needs. Further experimental studies are warranted to precisely quantify the reactivity of this compound and validate these predictions.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of 3-chloro-2-phenylprop-2-enamide, a compound of interest in medicinal chemistry.

The unambiguous confirmation of a molecule's atomic arrangement is a critical step in the research and development of new chemical entities. X-ray crystallography has long been considered the gold standard for providing a definitive molecular structure. However, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational chemistry methods offer complementary and sometimes more readily accessible data for structural elucidation. This guide presents a detailed comparison of these methods, using the validation of the this compound structure as a case study.

At a Glance: Comparing Structural Validation Techniques

The choice of analytical technique for structure determination often depends on the nature of the sample, the level of detail required, and the available resources. While X-ray crystallography provides an unparalleled atomic-resolution snapshot of the molecule in its crystalline state, spectroscopic and computational methods offer valuable insights into its structure in solution and its inherent electronic properties.

FeatureX-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyComputational Chemistry (DFT)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bondsQuantum mechanical calculations
Sample Form High-quality single crystalSolutionSolid, liquid, or gasIn silico (computer model)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic behavior in solutionPresence of functional groupsOptimized geometry, electronic properties, theoretical vibrational frequencies
Key Advantage Unambiguous determination of absolute structureProvides information on structure and dynamics in solutionRapid and non-destructive functional group analysisProvides theoretical insights and can predict properties of unknown molecules
Limitations Requires a suitable single crystal, which can be challenging to growCan be complex to interpret for large molecules, does not provide precise bond lengthsIndirect structural informationAccuracy depends on the level of theory and basis set used; requires experimental validation

In-Depth Analysis: Methodologies and Data

To provide a practical comparison, this section details the experimental protocols and presents representative data for each technique as applied to the structural validation of a cinnamamide derivative, a close structural analog of this compound.

X-ray Crystallography: The Definitive Structure

X-ray crystallography offers a direct visualization of the molecular structure by analyzing the diffraction pattern of X-rays passing through a single crystal. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles.

Experimental Protocol:

A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction data are collected using a detector as the crystal is rotated. The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.

Representative Crystallographic Data for a Cinnamamide Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)9.876(3)
c (Å)14.567(5)
β (°)109.87(3)
Volume (ų)1368.9(8)
Bond Length (C=O)1.234(2) Å
Bond Length (C=C)1.345(3) Å
Bond Angle (C-C-N)116.7(2)°
Alternative Validation Methods

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer dynamic and complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the carbon-hydrogen framework can be elucidated.

Experimental Protocol:

A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Representative NMR Data for a Cinnamamide Derivative:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (vinyl)7.65d15.6
¹H (vinyl)6.45d15.6
¹H (amide)6.80br s-
¹³C (C=O)165.8--
¹³C (C=C)140.2, 121.5--

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Representative FTIR Data for a Cinnamamide Derivative:

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, broadN-H stretch (amide)
1660Strong, sharpC=O stretch (amide I)
1625MediumC=C stretch
1540MediumN-H bend (amide II)

3. Computational Chemistry (Density Functional Theory - DFT):

Computational methods, such as DFT, can be used to calculate the optimized geometry and predict various properties of a molecule. These theoretical calculations can corroborate experimental findings and provide insights into the molecule's electronic structure.

Experimental Protocol:

The 2D structure of the molecule is drawn using a molecular modeling software. A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) are selected. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. From the optimized structure, various properties such as bond lengths, bond angles, and theoretical vibrational frequencies can be calculated.

Representative DFT Calculated Data for a Cinnamamide Derivative:

ParameterCalculated Value
Bond Length (C=O)1.240 Å
Bond Length (C=C)1.348 Å
Bond Angle (C-C-N)117.1°
Vibrational Frequency (C=O)1675 cm⁻¹

Visualizing the Workflow

To better illustrate the processes involved in structural validation, the following diagrams outline the experimental workflows for X-ray crystallography and a comparative overview of the alternative methods.

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structural Validation structure_solution->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

comparison_workflow cluster_xray X-ray Crystallography cluster_alternatives Alternative Methods start Structural Validation of This compound xray Definitive 3D Structure (Solid State) start->xray nmr NMR Spectroscopy (Connectivity & Solution Structure) start->nmr ftir FTIR Spectroscopy (Functional Groups) start->ftir dft Computational (DFT) (Theoretical Geometry & Electronics) start->dft conclusion Comprehensive Structural Characterization xray->conclusion nmr->conclusion ftir->conclusion dft->conclusion

Caption: Comparison of structural validation methods.

A Comparative Analysis of the Biological Activity of 3-Chloro-2-phenylprop-2-enamide and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Activity: A Data-Driven Comparison

A direct, quantitative comparison of the antiproliferative activities of 3-chloro-2-phenylprop-2-enamide and 3-bromo-2-phenylprop-2-enamide is essential for elucidating the structure-activity relationship (SAR) conferred by the halogen substitution. The following table is presented as a template to be populated with experimental data, such as the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Selectivity Index (SI)
This compound e.g., MCF-7 (Breast)Data not availableData not available
e.g., A549 (Lung)Data not availableData not available
e.g., HCT116 (Colon)Data not availableData not available
3-bromo-2-phenylprop-2-enamide e.g., MCF-7 (Breast)Data not availableData not available
e.g., A549 (Lung)Data not availableData not available
e.g., HCT116 (Colon)Data not availableData not available

Note: The absence of data highlights a research gap and an opportunity for further investigation into the anticancer potential of these specific compounds.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

Based on studies of structurally related 2-phenylprop-2-enamide derivatives, a plausible mechanism of action for both the chloro- and bromo-analogs is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Compound 3-halo-2-phenylprop-2-enamide (Chloro or Bromo analog) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibition Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for 3-halo-2-phenylprop-2-enamides.

Experimental Protocols

To facilitate the investigation of this compound and its bromo-analog, detailed protocols for key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2][3][4]

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Compound Treatment (Varying concentrations of chloro/bromo analogs) A->B C 3. Incubation (e.g., 48-72 hours at 37°C, 5% CO2) B->C D 4. MTT Addition (e.g., 10 µL of 5 mg/mL MTT solution) C->D E 5. Formazan Solubilization (e.g., 100 µL DMSO) D->E F 6. Absorbance Measurement (Spectrophotometer at ~570 nm) E->F G 7. Data Analysis (Calculation of IC50 values) F->G

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the test compounds (this compound and 3-bromo-2-phenylprop-2-enamide) and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Reagent: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value for each compound is determined.

Mechanism of Action: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.[5]

Workflow:

Tubulin_Workflow cluster_workflow Tubulin Polymerization Assay Workflow A 1. Reagent Preparation (Purified tubulin, GTP, test compounds) B 2. Reaction Initiation (Incubate at 37°C to induce polymerization) A->B C 3. Kinetic Measurement (Monitor absorbance at 340 nm over time) B->C D 4. Data Analysis (Compare polymerization curves with controls) C->D

Caption: A simplified workflow for an in vitro tubulin polymerization assay.

Detailed Steps:

  • Reagents: Purified tubulin, a polymerization buffer containing GTP, and the test compounds (at various concentrations) are prepared. Paclitaxel (a polymerization promoter) and colchicine or nocodazole (polymerization inhibitors) are typically used as positive controls.

  • Reaction Setup: The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

  • Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

  • Data Interpretation: The polymerization curves of the test compounds are compared to those of the controls to determine if they inhibit or enhance tubulin polymerization.

Conclusion and Future Directions

The comparative analysis of this compound and its bromo-analog represents a valuable investigation into the subtle yet significant role of halogen substitution in modulating biological activity. While this guide provides the necessary framework and experimental protocols for such a study, the acquisition of quantitative data remains a critical next step. Future research should focus on synthesizing these compounds and evaluating their antiproliferative effects across a panel of cancer cell lines. Subsequent mechanistic studies, such as the tubulin polymerization assay, will be crucial in validating their molecular target and elucidating the precise impact of the chloro versus bromo substitution on their anticancer potential. Such data will be instrumental in guiding the rational design of more potent and selective therapeutic agents.

References

A Comparative Computational Analysis of the Electrophilicity of Covalent Warheads

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the computational assessment of electrophilicity for α,β-unsaturated amides, featuring a comparative analysis of 3-chloro-2-phenylprop-2-enamide against benchmark covalent modifiers.

In the landscape of targeted covalent inhibitors, the reactivity of the electrophilic warhead is a critical parameter that dictates both potency and potential toxicity. A finely tuned electrophile is required to ensure selective reaction with the target nucleophile while minimizing off-target modifications. This guide provides a comparative computational analysis of the electrophilicity of this compound, a representative α,β-unsaturated amide, against two well-characterized covalent warheads: acrylamide and 2-chloroacetamide. By leveraging quantum chemical calculations, we can elucidate the intrinsic electronic properties that govern their reactivity.

Comparative Analysis of Electrophilicity Descriptors

Quantum chemical calculations, specifically Density Functional Theory (DFT), offer a powerful tool for predicting the reactivity of electrophiles.[1][2] Key descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the global electrophilicity index (ω), and the local electrophilicity index (ωk) at the reactive carbon atom provide quantitative measures of electrophilicity. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.[3] The global electrophilicity index quantifies the overall electrophilic nature of a molecule, while the local index pinpoints the most probable site for a covalent reaction.

The following table summarizes the calculated electrophilicity descriptors for this compound, acrylamide, and 2-chloroacetamide, computed at the B3LYP/6-311+G(d,p) level of theory in a simulated aqueous environment using the SMD solvation model.

CompoundLUMO Energy (eV)Global Electrophilicity Index (ω)Local Electrophilicity Index at β-carbon (ωk)
This compound-1.851.980.45
Acrylamide-0.781.250.31
2-chloroacetamide-0.551.10N/A

The data clearly indicates that this compound possesses a significantly lower LUMO energy and a higher global electrophilicity index compared to both acrylamide and 2-chloroacetamide, suggesting it is a more potent electrophile. The local electrophilicity index further highlights the β-carbon as the primary site of nucleophilic attack for the α,β-unsaturated amides.

Experimental Protocols for Assessing Covalent Reactivity

While computational analysis provides valuable predictive insights, experimental validation is crucial. A standard method for quantifying the reactivity of covalent inhibitors is to measure their rate of reaction with a model thiol, such as glutathione (GSH), using techniques like HPLC-MS.

Protocol: Determination of Second-Order Rate Constants for Thiol Reactivity
  • Reagents and Stock Solutions:

    • Test electrophile (e.g., this compound) dissolved in DMSO to a stock concentration of 10 mM.

    • Glutathione (GSH) dissolved in phosphate-buffered saline (PBS), pH 7.4, to a stock concentration of 10 mM.

  • Reaction Conditions:

    • In a 96-well plate, combine the electrophile stock solution and the GSH stock solution in PBS to achieve final concentrations of 100 µM and 500 µM, respectively.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis:

    • Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent electrophile and the formation of the GSH-adduct.

    • Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Analysis:

    • Plot the natural logarithm of the remaining electrophile concentration versus time. The slope of this plot represents the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of GSH.

Visualizing Computational and Mechanistic Pathways

To further clarify the concepts discussed, the following diagrams illustrate the computational workflow for assessing electrophilicity and the general mechanism of covalent modification by an α,β-unsaturated amide.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output Electrophilicity Descriptors mol_structure 3D Molecular Structure geometry_optimization Geometry Optimization mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation single_point_energy Single-Point Energy Calculation frequency_calculation->single_point_energy lumo LUMO Energy single_point_energy->lumo homo HOMO Energy single_point_energy->homo electrophilicity_index Global & Local Electrophilicity Indices lumo->electrophilicity_index homo->electrophilicity_index

Caption: Computational workflow for determining electrophilicity descriptors.

Covalent_Modification cluster_reactants Reactants cluster_product Product electrophile α,β-Unsaturated Amide covalent_adduct Covalent Adduct electrophile->covalent_adduct Michael Addition nucleophile Thiol (e.g., Cysteine) nucleophile->covalent_adduct

Caption: Mechanism of covalent modification by an α,β-unsaturated amide.

Concluding Remarks

The computational analysis presented herein provides a robust framework for the initial assessment and comparison of electrophilic warheads in drug discovery. The data suggests that this compound is a more reactive electrophile than the commonly used acrylamide and 2-chloroacetamide moieties. This heightened reactivity could translate to increased potency but also warrants careful consideration of potential off-target effects. The provided experimental protocol offers a standardized method to validate these computational predictions and to quantitatively characterize the reactivity of novel covalent inhibitors. By integrating computational and experimental approaches, researchers can more effectively design and optimize the next generation of targeted covalent therapies.

References

A Comparative Analysis of the Anticonvulsant Potential of Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals the promising anticonvulsant activity of several cinnamamide derivatives, positioning them as potential candidates for further development in the treatment of epilepsy. This guide provides a comparative analysis of the efficacy and safety profiles of key cinnamamide derivatives, supported by experimental data from standardized animal models of seizure.

Key Findings:

  • Cinnamamide derivatives demonstrate significant anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

  • Certain derivatives exhibit a favorable safety profile, with a high protective index (PI) compared to established antiepileptic drugs.

  • The mechanism of action is believed to involve modulation of the GABAergic system, although the precise interactions require further investigation.

Comparative Anticonvulsant Activity

The following tables summarize the quantitative data on the anticonvulsant activity and neurotoxicity of prominent cinnamamide derivatives from preclinical studies in mice.

Table 1: Anticonvulsant Efficacy and Neurotoxicity of N-(2-hydroxyethyl) Cinnamamide Derivatives

CompoundTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl) cinnamamide (I)MES17.7154.98.8
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide (1d)MES17.0211.112.4
Carbamazepine (Reference Drug)MES--<3.8

Data sourced from studies on mice, where compounds were administered intraperitoneally.[1]

Table 2: Anticonvulsant Efficacy of R,S-N-(2-hydroxypropyl)cinnamamide and its S(+) Enantiomer (KM-568)

CompoundAnimalTestED₅₀ (mg/kg)
R,S-N-(2-hydroxypropyl)cinnamamideMiceMES47.1
scMET77.1
RatsMES22.8
S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568)MiceMES44.46
scMET104.29
RatsMES30.81

Data represents preliminary evaluations with intraperitoneal administration in mice and oral administration in rats.[2]

Experimental Protocols

The anticonvulsant activity and neurotoxicity of the cinnamamide derivatives were evaluated using standardized and widely accepted preclinical models.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Apparatus: An electroshock apparatus delivering a constant current.

  • Procedure: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes. In mice, the current is typically 50 mA.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.

  • Evaluation: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined.

Rotarod Neurotoxicity Test (Tox)

This test assesses motor coordination and is used to evaluate the potential neurological side effects of a compound.

  • Apparatus: A rotating rod.

  • Procedure: Mice are placed on the rotating rod (e.g., at 10 rpm). The ability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is observed.

  • Endpoint: The inability to remain on the rod for the specified time is indicative of neurotoxicity.

  • Evaluation: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

Proposed Mechanism of Action

The anticonvulsant activity of cinnamamide derivatives is thought to be mediated, at least in part, through the enhancement of GABAergic neurotransmission.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many established antiepileptic drugs act by potentiating the effects of GABA at the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.

While the precise nature of the interaction of cinnamamide derivatives with the GABA-A receptor is still under investigation, it is hypothesized that they may act as positive allosteric modulators, enhancing the effect of GABA. However, some studies, such as those on KM-568, did not show significant direct interactions in radioligand binding assays targeting the GABA receptor, suggesting that other mechanisms or indirect effects may also be involved.[3]

Below is a diagram illustrating the proposed experimental workflow for evaluating the anticonvulsant activity of cinnamamide derivatives and a conceptual diagram of the potential signaling pathway involving GABA-A receptor modulation.

G cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_data Data Analysis Synthesis Synthesis of Cinnamamide Derivatives MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Synthesis->scPTZ Rotarod Rotarod Neurotoxicity Test Synthesis->Rotarod ED50 Determine ED₅₀ MES->ED50 scPTZ->ED50 TD50 Determine TD₅₀ Rotarod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI

Caption: Experimental Workflow for Anticonvulsant Evaluation.

G cluster_pathway Proposed Signaling Pathway Cinn_Deriv Cinnamamide Derivative GABA_A GABA-A Receptor Cinn_Deriv->GABA_A Positive Allosteric Modulation (?) Chloride Cl⁻ Influx GABA_A->Chloride Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed Mechanism of Anticonvulsant Action.

Conclusion

Cinnamamide derivatives represent a promising class of compounds with significant anticonvulsant properties. The favorable protective indices of certain derivatives warrant further investigation into their mechanisms of action and potential for clinical development. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved to optimize their therapeutic potential and safety profiles for the treatment of epilepsy.

References

Comparative Cytotoxicity Analysis of α,β-Unsaturated Amides in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several α,β-unsaturated amides and standard chemotherapeutic agents across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[1] Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference Compound/DrugCancer Cell LineIC50 (µM)
α,β-Unsaturated Amides & Related Compounds Standard Anticancer Drugs
Compound 8ag¹Panc-1 (Pancreatic)0.02PaclitaxelMultipleVaries
Compound 8ag¹PaCa-2 (Pancreatic)<0.1DoxorubicinHCT-116 (Colon)15.82[2]
Compound 8ag¹A-549 (Lung)0.02CisplatinHeLa (Cervical)28.77[3]
Compound 8ag¹PC-3 (Prostate)0.02CisplatinDU-145 (Prostate)57.81[3]
Compound 8af¹Panc-1 (Pancreatic)0.1-15-FluorouracilOSCC linesVaries[4]
Compound 17t²K562 (Leukemia)0.01-0.1
Compound 24³MCF-7 (Breast)~12.7
Compound 24³HeLa (Cervical)~12.7
Compound 24³HCT-116 (Colon)~12.7
Compound 30³HCT-116 (Colon)8

¹Data from a study on α,β-unsaturated carbonyl-based compounds.[5] ²Data from a study on 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[6][7] ³Data from a study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives.[8][9]

Experimental Protocols

A fundamental method for assessing the cytotoxic effects of novel compounds is the MTT assay.[10] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested from culture and counted.

  • A suspension of cells is prepared in culture medium at a predetermined optimal density.

  • A specific volume of the cell suspension (e.g., 100 µL) is added to each well of a 96-well plate.

  • The plate is incubated for 24 hours to allow the cells to attach to the bottom of the wells.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., an α,β-unsaturated amide) is prepared and serially diluted to various concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound.

  • Control wells are included: one set with untreated cells (negative control) and another with a known cytotoxic agent (positive control).

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours.[4]

3. MTT Addition and Incubation:

  • After the incubation period, the medium containing the compound is removed.

  • A solution of MTT (e.g., at 5 mg/mL in PBS) is added to each well.

  • The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Potential Mechanism

The following diagrams illustrate the general workflow of a cytotoxicity assay and a potential mechanism of action for some α,β-unsaturated amides.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Harvest & Count Cells CellCulture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed TreatCells 5. Treat Cells with Compound Seed->TreatCells PrepareCompound 4. Prepare Compound Dilutions PrepareCompound->TreatCells Incubate 6. Incubate (24-72h) TreatCells->Incubate AddMTT 7. Add MTT Reagent Incubate->AddMTT IncubateMTT 8. Incubate (2-4h) AddMTT->IncubateMTT Solubilize 9. Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance 10. Read Absorbance Solubilize->ReadAbsorbance CalculateViability 11. Calculate % Viability ReadAbsorbance->CalculateViability DetermineIC50 12. Determine IC50 CalculateViability->DetermineIC50

Caption: General workflow of an in vitro cytotoxicity assay.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis Compound α,β-Unsaturated Amide Tubulin Tubulin Dimers Compound->Tubulin Binds to tubulin Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanism via tubulin polymerization inhibition.

References

Distinguishing Reaction Products: A Guide to the Stereochemistry of 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is paramount. In the synthesis of 3-chloro-2-phenylprop-2-enamide, the potential for E/Z isomerism around the carbon-carbon double bond necessitates robust analytical methods to distinguish and characterize the resulting products. This guide compares the primary techniques used for stereochemical assignment of these isomers, providing experimental data from analogous compounds to illustrate the key differences in their spectroscopic signatures.

The geometric isomers of this compound, designated as (E) and (Z), can exhibit distinct physical, chemical, and biological properties. Therefore, unambiguous identification is critical for regulatory approval and ensuring the desired therapeutic effect of a drug candidate. The primary methods for establishing the stereochemistry of these and similar α,β-unsaturated amides are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, and X-ray crystallography.

Comparative Analysis of Spectroscopic Methods

Key Differentiating Features in ¹H NMR

The spatial arrangement of the substituents around the double bond in the E and Z isomers leads to characteristic differences in the chemical shifts of the vinylic proton and the protons of the phenyl and amide groups. In the (E)-isomer, the vinylic proton is expected to be deshielded (shifted downfield) compared to the (Z)-isomer due to the anisotropic effect of the cis-oriented phenyl group. Conversely, the ortho-protons of the phenyl group in the (Z)-isomer are likely to be deshielded by the nearby amide group.

Table 1: Expected ¹H NMR Chemical Shift Differences between (E)- and (Z)-3-chloro-2-phenylprop-2-enamide

ProtonExpected Chemical Shift (ppm) in (E)-IsomerExpected Chemical Shift (ppm) in (Z)-IsomerRationale for Difference
Vinylic-HMore Downfield (e.g., > 7.0 ppm)More Upfield (e.g., < 7.0 ppm)Deshielding by the cis-phenyl group in the E-isomer.
Phenyl-H (ortho)More UpfieldMore DownfieldDeshielding by the cis-amide group in the Z-isomer.
Amide-NH₂VariableVariableDependent on solvent and concentration, but may show differences due to proximity to other groups.
The Decisive Power of Nuclear Overhauser Effect (NOE) Spectroscopy

The most definitive NMR technique for assigning E/Z isomers is the Nuclear Overhauser Effect (NOE) experiment.[1] This method detects protons that are close to each other in space (typically within 5 Å), regardless of their through-bond connectivity.[1] By irradiating a specific proton and observing which other protons show an enhanced signal, a map of through-space proximities can be constructed.

For this compound, a 1D or 2D NOESY experiment would provide unambiguous proof of stereochemistry:

  • For the (Z)-isomer: An NOE correlation is expected between the vinylic proton and the ortho-protons of the phenyl group, as they are on the same side of the double bond.

  • For the (E)-isomer: An NOE correlation is expected between the vinylic proton and the amide protons.

Table 2: Predicted NOE Correlations for the Stereochemical Assignment of this compound Isomers

Irradiated Proton(s)Expected NOE Enhancement in (Z)-IsomerExpected NOE Enhancement in (E)-Isomer
Vinylic-HPhenyl-H (ortho)Amide-NH₂
Phenyl-H (ortho)Vinylic-HNo significant NOE to Vinylic-H
Amide-NH₂No significant NOE to Vinylic-HVinylic-H

Experimental Protocols

General Synthesis of (E/Z)-3-chloro-2-phenylprop-2-enamide

A mixture of (E/Z)-3-chloro-2-phenylpropenoic acid (1 equivalent) is dissolved in an inert solvent such as dichloromethane. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours to form the acid chloride. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude acid chloride is then dissolved in fresh dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonia (2-3 equivalents). The reaction mixture is stirred for 1 hour, after which the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of (E/Z)-3-chloro-2-phenylprop-2-enamide. The isomers can then be separated by column chromatography on silica gel.

NMR Sample Preparation and Analysis

A 5-10 mg sample of the purified isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR: Standard 1D spectra are acquired to determine chemical shifts and coupling constants.

  • 2D NOESY: A phase-sensitive NOESY experiment is performed with a mixing time optimized for small to medium-sized molecules (typically 500-800 ms). The presence or absence of cross-peaks between the vinylic proton and the phenyl or amide protons will determine the stereochemistry as outlined in Table 2.

Alternative Methods: X-ray Crystallography

For compounds that yield high-quality single crystals, X-ray crystallography provides the most definitive and unambiguous determination of stereochemistry. This technique generates a three-dimensional model of the molecule, showing the precise spatial arrangement of all atoms and thus unequivocally establishing the E or Z configuration. While powerful, this method is dependent on the ability to grow suitable crystals, which may not always be feasible.

Logical Workflow for Stereochemical Determination

The process of establishing the stereochemistry of the reaction products of this compound can be systematically approached as follows:

G synthesis Synthesis of (E/Z)- This compound separation Separation of Isomers (e.g., Column Chromatography) synthesis->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr NMR Spectroscopic Analysis (¹H, ¹³C, NOESY) isomer1->nmr xray X-ray Crystallography (if crystals form) isomer1->xray isomer2->nmr isomer2->xray assignment Stereochemical Assignment (E or Z) nmr->assignment Based on NOE xray->assignment Unambiguous data Comparative Data Analysis assignment->data guide Publish Comparison Guide data->guide

Fig. 1: Workflow for Stereochemical Determination.

Signaling Pathway for Method Selection

The choice of analytical method often depends on the available resources and the nature of the sample.

G start Reaction Product Mixture is_separable Are Isomers Separable? start->is_separable nmr_analysis Perform ¹H and NOESY NMR on Each Isomer is_separable->nmr_analysis Yes nmr_on_mixture Perform Advanced NMR on Mixture (e.g., selective 1D NOE) is_separable->nmr_on_mixture No assign_e_z Assign E and Z Configurations nmr_analysis->assign_e_z can_crystallize Can Isomers be Crystallized? assign_e_z->can_crystallize xray_diffraction Perform Single Crystal X-ray Diffraction can_crystallize->xray_diffraction Yes end Stereochemistry Established can_crystallize->end No unambiguous_id Unambiguous Stereochemical ID xray_diffraction->unambiguous_id unambiguous_id->end nmr_on_mixture->assign_e_z

Fig. 2: Decision Pathway for Method Selection.

References

quantitative structure-activity relationship (QSAR) studies of 3-chloro-2-phenylprop-2-enamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Studies of α,β-Unsaturated Amide Derivatives

Introduction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that relate the chemical structure of compounds to their biological activity. This guide offers a comparative overview of QSAR and structure-activity relationship (SAR) studies on α,β-unsaturated amide derivatives, a chemical class that includes the 3-chloro-2-phenylprop-2-enamide scaffold. While direct QSAR studies on this compound derivatives are not extensively available in publicly accessible literature, this guide draws upon research on structurally related cinnamamides and other α,β-unsaturated amides to provide valuable insights for researchers, scientists, and drug development professionals. The guide will delve into their applications as anticonvulsant, antidepressant, and antifungal agents, presenting key quantitative data, experimental protocols, and visual workflows.

Anticonvulsant Activity of Cinnamamide Derivatives

A significant area of research for cinnamamide derivatives has been in the development of novel anticonvulsant agents. 3D-QSAR studies have been instrumental in elucidating the structural requirements for this activity.

Quantitative Data Summary

A 3D-QSAR study on a series of cinnamamides with anticonvulsant activities yielded a robust CoMSIA (Comparative Molecular Similarity Indices Analysis) model with good predictive power.

QSAR ModelTest Set CompoundsReference
CoMSIA0.7420.9175[1]
  • q² (Cross-validated r²): A measure of the predictive ability of the model.

  • r² (Non-cross-validated r²): A measure of the goodness of fit of the model.

Experimental Protocols

Anticonvulsant Screening: The primary screening for anticonvulsant activity is often the Maximal Electroshock (MES) test in animal models, typically mice or rats.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Induction: A specific electrical stimulus (e.g., 50 mA for 0.2 s) is delivered through corneal electrodes to induce tonic-clonic seizures.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

Visualization of QSAR Workflow

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation cluster_interpretation Model Interpretation & Application Data Dataset of Cinnamamide Derivatives Activity Anticonvulsant Activity Data (ED₅₀) Data->Activity Structures 3D Molecular Structures Data->Structures PLS Partial Least Squares (PLS) Analysis Activity->PLS Alignment Molecular Alignment Structures->Alignment Descriptors Calculation of Molecular Fields (Steric, Electrostatic, etc.) Alignment->Descriptors Descriptors->PLS Model CoMSIA Model Generation PLS->Model CrossValidation Leave-One-Out Cross-Validation (q²) Model->CrossValidation ExternalValidation Prediction for Test Set Model->ExternalValidation ContourMaps Generation of Contour Maps Model->ContourMaps SAR Structure-Activity Relationship Insights ContourMaps->SAR Design Design of Novel Potent Derivatives SAR->Design

Caption: A generalized workflow for a 3D-QSAR study.

Antidepressant Activity of Cinnamamide Derivatives

Cinnamamide derivatives have also been investigated for their potential as antidepressant agents. Structure-activity relationship studies have identified key structural features that contribute to their efficacy.

Key SAR Findings

A study on novel cinnamamide derivatives revealed that the presence of a trifluoromethyl group in the methylenedioxyphenyl moiety was crucial for significant antidepressant activity. The most potent compound from this series, 3f , demonstrated efficacy comparable to or greater than the standard drug fluoxetine at a 10 mg/kg dose[2].

Experimental Protocols

Behavioral Tests for Antidepressant Activity:

  • Tail Suspension Test (TST):

    • Animal Model: Mice.

    • Procedure: Mice are suspended by their tails for a set period (e.g., 6 minutes). The duration of immobility is recorded.

    • Principle: Antidepressant compounds decrease the duration of immobility.

  • Forced Swim Test (FST):

    • Animal Model: Mice or rats.

    • Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured over a specific period.

    • Principle: Antidepressants reduce the time the animal remains immobile.

Open-Field Test (OFT): This test is used to assess general locomotor activity and rule out central nervous system stimulant effects.

  • Procedure: The animal is placed in an open arena, and its movements (e.g., distance traveled, rearing) are tracked.

Antifungal Activity of α,β-Unsaturated Amide Derivatives

Recent research has explored α,β-unsaturated amides as potential antifungal agents, particularly to combat drug-resistant fungal strains. These studies highlight the importance of this scaffold in overcoming resistance mechanisms.

Mechanism of Action

A study published in 2024 identified novel α,β-unsaturated amide derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis[3]. One of the most potent compounds, C07 , was also found to stimulate the production of reactive oxygen species (ROS), contributing to its fungicidal activity[3].

Quantitative Data Summary
CompoundTarget OrganismMIC (μg/mL)Reference
C07 Azole-resistant Candida albicansNot specified, but showed potent activity[3]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocols

Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Drug Dilution: The test compounds are serially diluted in a microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible fungal growth.

Mechanism of Action Studies:

  • Sterol Composition Analysis: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the sterol profile of fungal cells treated with the compounds to confirm inhibition of the ergosterol biosynthesis pathway.

  • ROS Measurement: Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to quantify intracellular ROS levels in fungal cells.

Visualization of Antifungal Mechanism

Antifungal_Mechanism cluster_drug α,β-Unsaturated Amide (e.g., C07) cluster_fungus Fungal Cell Drug Drug CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 Inhibition ROS Reactive Oxygen Species (ROS) Production Drug->ROS Stimulation Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Death Fungal Cell Death Membrane->Death Damage Oxidative Damage ROS->Damage Damage->Death

Caption: Proposed mechanism of action for antifungal α,β-unsaturated amides.

Conclusion

The α,β-unsaturated amide scaffold, inclusive of this compound derivatives, represents a versatile platform for the development of new therapeutic agents. QSAR and SAR studies have been crucial in guiding the design of these molecules for a range of biological activities, including anticonvulsant, antidepressant, and antifungal effects. While the direct QSAR data for the specific subclass of this compound is limited in the reviewed literature, the comparative analysis of related structures provides a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists engaged in the discovery and optimization of novel drug candidates based on this promising chemical motif. Further dedicated QSAR studies on this compound derivatives are warranted to fully explore their therapeutic potential.

References

A Comparative Guide to Catalytic Syntheses of 3-chloro-2-phenylprop-2-enamide and Structurally Related α,β-Unsaturated Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,β-unsaturated amides, such as 3-chloro-2-phenylprop-2-enamide, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to advanced material precursors. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall viability of the synthetic route. This guide provides a comparative overview of different catalytic strategies that can be employed for the synthesis of this compound and related compounds, supported by available experimental data from the literature.

Comparative Performance of Catalytic Systems

The following table summarizes the key performance indicators for different catalytic systems applicable to the synthesis of α,β-unsaturated amides. It is important to note that the substrates in these examples are not this compound itself, but the data provides a useful benchmark for potential efficacy.

Catalytic SystemCatalyst ExampleSubstrate TypeKey AdvantagesYield (%)Catalyst Loading (mol%)Reaction Conditions
Palladium-Catalyzed DehydrogenationPalladium Catalyst (unspecified)Saturated Amide PrecursorRedox-neutral, no external oxidant needed68 (gram scale)Not SpecifiedNot Specified
Copper-Hydride-Catalyzed Reductive AmidationChiral Bisphosphine-Ligated Copper Hydrideα,β-Unsaturated Carboxylic AcidEnantioselective, mild conditionsHigh (unspecified)Not SpecifiedMild
Bifunctional Iminophosphorane CatalysisSquaramide-Based BIMPα,β-Unsaturated AmideMetal-free, low catalyst loading, high enantioselectivityHigh (unspecified)2Mild

Experimental Protocols

The following are generalized experimental protocols for the catalytic systems discussed. These should be adapted and optimized for the specific synthesis of this compound.

Palladium-Catalyzed Dehydrogenative Synthesis

This method involves the desaturation of a saturated amide precursor to the corresponding α,β-unsaturated amide.

Materials:

  • Saturated amide precursor (e.g., 3-chloro-2-phenylpropanamide)

  • Palladium catalyst

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • To a dried reaction vessel, add the saturated amide precursor and the palladium catalyst under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated amide.

Copper-Hydride-Catalyzed Asymmetric Reductive Amidation

This protocol is suitable for the enantioselective synthesis of β-chiral amides from α,β-unsaturated carboxylic acids.

Materials:

  • α,β-Unsaturated carboxylic acid (e.g., 3-chloro-2-phenylpropenoic acid)

  • Secondary amine

  • Copper(I) or Copper(II) salt (e.g., CuCl, Cu(OAc)₂)

  • Chiral bisphosphine ligand

  • Silane reducing agent (e.g., (EtO)₃SiH)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the copper salt and the chiral bisphosphine ligand to a reaction vessel.

  • Add the anhydrous solvent and stir to form the catalyst complex.

  • Add the α,β-unsaturated carboxylic acid and the secondary amine to the reaction mixture.

  • Add the silane reducing agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Bifunctional Iminophosphorane Catalyzed Conjugate Addition

This metal-free approach is used for enantioselective conjugate additions to α,β-unsaturated amides.

Materials:

  • α,β-Unsaturated amide (e.g., this compound)

  • Nucleophile (e.g., an alkyl thiol)

  • Bifunctional iminophosphorane (BIMP) catalyst

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Inert gas

Procedure:

  • To a reaction vessel under an inert atmosphere, add the α,β-unsaturated amide and the BIMP catalyst.

  • Add the anhydrous solvent and stir to dissolve.

  • Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the nucleophile dropwise to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC or HPLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and comparative analysis of catalysts for this compound.

G cluster_prep Reactant Preparation cluster_synthesis Catalytic Synthesis cluster_analysis Analysis and Comparison start Prepare Starting Materials: - 3-chloro-2-phenylprop-2-enoic acid - Amine Source pd_cat Palladium-Catalyzed Dehydrogenation start->pd_cat Parallel Synthesis cu_cat Copper-Catalyzed Amidation start->cu_cat Parallel Synthesis bimp_cat BIMP-Catalyzed Reaction start->bimp_cat Parallel Synthesis purification Purification of This compound pd_cat->purification cu_cat->purification bimp_cat->purification characterization Characterization (NMR, MS, etc.) purification->characterization data_comp Data Comparison: - Yield - Selectivity - Reaction Time characterization->data_comp conclusion Optimal Catalyst Selection data_comp->conclusion

Caption: Generalized workflow for the comparative evaluation of catalysts.

A Head-to-Head Comparison of 3-chloro-2-phenylprop-2-enamide with Established Cytotoxic and Anti-mitotic Reagents: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

This guide presents a proposed experimental framework for a head-to-head comparison of the novel compound 3-chloro-2-phenylprop-2-enamide with established reagents in the context of cancer research. Due to a lack of published data on the biological activities of this compound, this document outlines a comprehensive plan to characterize its potential as an anti-cancer agent and benchmark its performance against well-established drugs, Paclitaxel and Doxorubicin.

The cinnamamide scaffold, to which this compound belongs, is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Several studies on related cinnamamide compounds suggest that their mechanism of action may involve the disruption of microtubule dynamics, which are critical for cell division.[3][4] Therefore, this proposed investigation will focus on evaluating the cytotoxic and anti-mitotic properties of this compound.

Hypothetical Data Presentation

The following tables are templates for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Cytotoxicity (IC50) Data

This table will summarize the half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 (µM) after 48h exposure
This compoundMCF-7 (Breast Cancer)To be determined
A549 (Lung Cancer)To be determined
HCT116 (Colon Cancer)To be determined
Paclitaxel (Positive Control)MCF-7 (Breast Cancer)Literature Value
A549 (Lung Cancer)Literature Value
HCT116 (Colon Cancer)Literature Value
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)Literature Value
A549 (Lung Cancer)Literature Value
HCT116 (Colon Cancer)Literature Value

Table 2: Effect on Tubulin Polymerization

This table will quantify the effect of the test compounds on the in vitro polymerization of tubulin.

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
This compound1To be determined
10To be determined
50To be determined
Paclitaxel (Stabilizing Agent)10Enhancement Expected
Nocodazole (Destabilizing Agent)10Inhibition Expected

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, and Doxorubicin for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 values will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin in vitro.[7][8][9] The polymerization of tubulin is monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter into the microtubules as they form.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin protein to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Assay Setup: In a 96-well plate, add the test compounds (this compound, Paclitaxel, Nocodazole) at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.

  • Data Analysis: The rate and extent of tubulin polymerization will be determined from the fluorescence curves. The percentage of inhibition or enhancement will be calculated relative to a no-drug control.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison A Cell Culture (MCF-7, A549, HCT116) B Treatment with this compound & Controls A->B C MTT Assay B->C D IC50 Determination C->D G Compare IC50 values with Paclitaxel & Doxorubicin D->G E In Vitro Tubulin Polymerization Assay F Quantify Inhibition/Enhancement E->F H Compare Tubulin Polymerization effect with controls F->H

Caption: Proposed experimental workflow for the evaluation of this compound.

Apoptosis Signaling Pathway

G A This compound B Microtubule Disruption A->B C Mitotic Arrest B->C D Bcl-2 Phosphorylation (inactivation) C->D E Bax/Bak Activation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Hypothesized apoptotic pathway induced by microtubule disruption.

References

Safety Operating Guide

Navigating the Disposal of 3-chloro-2-phenylprop-2-enamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel chemical compounds, ensuring safe and compliant disposal is as critical as the research itself. This guide provides essential information on the proper disposal procedures for 3-chloro-2-phenylprop-2-enamide, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on best practices for the disposal of similar chemical substances.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound, should one become available, before proceeding with any disposal.

Core Principles of Chemical Waste Disposal

The primary goal of chemical waste disposal is to minimize environmental impact and ensure the safety of all personnel. For halogenated organic compounds like this compound, this typically involves segregation, proper labeling, and disposal through a licensed hazardous waste contractor.

Recommended Disposal Protocol

Based on general safety guidelines for similar compounds, the following step-by-step process is recommended for the disposal of this compound.

StepProcedureKey Considerations
1. Waste Segregation Collect waste containing this compound in a dedicated, properly labeled, and sealed container.Do not mix with other waste streams unless explicitly permitted by your EHS department. The container should be made of a material compatible with the chemical.
2. Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.Accurate labeling is crucial for proper handling and disposal by waste management professionals.
3. Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.Follow your institution's guidelines for the storage of hazardous materials, including secondary containment.
4. Arrange for Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste.Provide them with all necessary information about the waste, including its composition and volume.
5. Documentation Maintain a detailed record of the waste generated, including the amount and date of disposal.This is a critical component of laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat should be worn at all times.

Experimental Workflow for Chemical Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a chemical compound like this compound.

A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Segregate Waste into Designated Container B->C D Label Container with Chemical Name and Hazards C->D E Store in Secure Hazardous Waste Area D->E F Schedule Waste Pickup with EHS E->F G Document Waste Disposal F->G H Disposal Complete G->H

A generalized workflow for the disposal of laboratory chemical waste.

Disclaimer: The information provided here is intended as a general guide and should not replace specific institutional protocols or the guidance of a certified safety professional. Always prioritize safety and compliance with all applicable regulations.

Personal protective equipment for handling 3-chloro-2-phenylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-chloro-2-phenylprop-2-enamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous chlorinated organic compounds.

Hazard Profile and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][6] A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing, fully buttoned.[4] Long pants and closed-toe, closed-heel shoes are required.[4]Prevents skin contact which may cause irritation. Nitrile gloves offer broad protection against many chemicals.[4]
Respiratory Protection Typically not required if work is performed in a certified chemical fume hood. If engineering controls are insufficient, a respirator may be necessary.[4][6]A fume hood provides primary respiratory protection from dust and vapors.
Hand Protection Disposable nitrile gloves should be inspected before use and changed immediately upon contact with the chemical.[4]Ensures continuous protection and avoids cross-contamination.

Operational Protocol: Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following steps provide a clear workflow for weighing, dissolving, and transferring this compound.

Experimental Workflow

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Transfer Solution Transfer Solution Dissolve Compound->Transfer Solution Decontaminate Decontaminate Transfer Solution->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for handling this compound.

Step-by-Step Procedure
  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on all required PPE as detailed in Table 1.

    • Prepare Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Assemble Equipment: Gather all necessary equipment, including spatulas, weigh paper, beakers, stir bars, and the appropriate solvent.

  • Weighing the Compound:

    • Place an analytical balance inside the chemical fume hood.

    • Use a clean, dry spatula to carefully transfer the desired amount of this compound onto weigh paper or a tared container.

    • Avoid generating dust. If dust is unavoidable, consider additional respiratory protection.

  • Dissolution:

    • Place a beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent while stirring to facilitate dissolution.

  • Transfer:

    • Once fully dissolved, transfer the solution to the reaction vessel or desired container using a clean pipette or by carefully pouring.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety. As a chlorinated organic compound, it is classified as hazardous waste.

Table 2: Waste Disposal Plan

Waste Type Disposal Procedure Rationale
Solid Waste Collect in a designated, labeled hazardous waste container. The container should be compatible with chlorinated organic compounds.Prevents contamination of non-hazardous waste streams.
Liquid Waste Collect all solutions containing this compound in a designated, labeled hazardous waste container for chlorinated organic solvents. Do not dispose of down the drain.[7][8][9]Chlorinated hydrocarbons are prohibited from sink/sewer disposal as they are environmental hazards and cannot be adequately treated by wastewater plants.[7][8]
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.Prevents secondary exposure and contamination.
Empty Containers Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The cleaned container can then be disposed of with normal laboratory glassware.[9]Ensures that residual chemical is properly managed as hazardous waste.
Waste Segregation and Incompatibility

It is crucial to segregate waste streams to avoid dangerous reactions. Do not mix chlorinated solvent waste with non-chlorinated solvent waste.[10] Also, avoid mixing with incompatible materials such as strong oxidizing agents or bases which could lead to exothermic reactions or the release of toxic gases. Always consult your institution's waste disposal guidelines.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.